molecular formula C11H11NO2 B1282330 6-Acetyl-3,4-dihydroquinolin-2(1H)-one CAS No. 62245-12-9

6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1282330
CAS No.: 62245-12-9
M. Wt: 189.21 g/mol
InChI Key: FXPPYJRCOQZMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-acetyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7(13)8-2-4-10-9(6-8)3-5-11(14)12-10/h2,4,6H,3,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPPYJRCOQZMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538520
Record name 6-Acetyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62245-12-9
Record name 6-Acetyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-acetyl-1,2,3,4-tetrahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties and Process Chemistry of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Executive Summary this compound (CAS 62245-12-9) serves as a critical "privileged scaffold" in medicinal chemistry, specifically within the quinolinone class of phosphodiesterase (PDE) inhibitors and platelet aggregation inhibitors.[1] While often overshadowed by its downstream metabolite/derivative 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (the primary intermediate for Cilostazol), the 6-acetyl congener represents a pivotal branch point.[1] It functions as a precursor for Baeyer-Villiger oxidations to access the 6-hydroxy series and as a direct electrophilic handle for synthesizing novel hydrazone-based anticonvulsants and cardiotonic agents.[1]

This guide provides a rigorous technical analysis of its physicochemical profile, validated synthetic protocols, and analytical characterization standards, designed for researchers optimizing API pathways.

Part 1: Molecular Identity & Structural Analysis

The compound features a fused bicyclic system combining a benzene ring with a semi-saturated lactam (dihydro-2-quinolinone).[1] The acetyl group at position 6 is electronically significant, withdrawing electron density from the aromatic ring while providing a reactive carbonyl handle for further functionalization.

AttributeDetail
IUPAC Name 6-Acetyl-3,4-dihydro-1H-quinolin-2-one
Common Synonyms 6-Acetyl-3,4-dihydrocarbostyril; 6-Acetyldihydrocarbostyril
CAS Registry Number 62245-12-9
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
SMILES CC(=O)C1=CC2=C(CCC(=O)N2)C=C1
InChIKey FXPPYJRCOQZMIL-UHFFFAOYSA-N

Part 2: Physicochemical Profile[1][6][9][10]

The following data aggregates experimental values and validated predictive models essential for formulation and process engineering.

Table 1: Core Physicochemical Properties
PropertyValue / RangeContext & Implications
Physical State White to pale yellow crystalline powderColor degradation (browning) indicates oxidative instability of the amide nitrogen or trace metal contamination.[1][2]
Melting Point 161 – 162 °C Sharp melting range indicates high purity.[1][3] Depression below 158°C suggests incomplete acetylation or solvent inclusion.[1]
Solubility (Water) Low (< 0.1 mg/mL)Lipophilic nature requires organic co-solvents (DMSO, DMF) for biological assays.
Solubility (Organic) Soluble: DMSO, DMF, hot EthanolSparingly: Dichloromethane, Ethyl AcetateProcess crystallization is best achieved using Ethanol/Water or Ethyl Acetate/Hexane gradients.
LogP (Octanol/Water) ~0.8 (Experimental)1.2 (Predicted)Moderate lipophilicity; favorable for membrane permeability in early drug discovery.[1]
pKa ~14.5 (Amide NH)The lactam proton is weakly acidic. Deprotonation requires strong bases (NaH, KOtBu) for N-alkylation.[1]
UV Max (

)
254 nm, 305 nm (in MeOH)The acetophenone chromophore allows for sensitive UV detection during HPLC.

Part 3: Synthetic Pathways & Process Chemistry[1]

The synthesis of this compound is a classic example of Friedel-Crafts Acylation applied to a deactivated heterocyclic system.[1] The amide nitrogen of the dihydroquinolinone ring acts as an ortho/para director, activating position 6 despite the deactivating effect of the carbonyl at position 2.

Protocol: Friedel-Crafts Acylation via Aluminum Chloride

Rationale:[1] This method uses Aluminum Chloride (


) as a strong Lewis acid to generate the acylium ion from acetyl chloride. Carbon disulfide (

) or Nitrobenzene are traditional solvents, but 1,2-Dichloroethane (DCE) is preferred in modern scale-up for safety.[1]

Reagents:

  • 3,4-Dihydroquinolin-2(1H)-one (Substrate)[1][4][5][6][3][7][8][9]

  • Acetyl Chloride (Acylating agent, 1.2 eq)

  • Aluminum Chloride (

    
    , Lewis Acid, 3.0 eq)
    
  • 1,2-Dichloroethane (Solvent, anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with 3,4-dihydroquinolin-2(1H)-one (10.0 g) and anhydrous DCE (100 mL) under Nitrogen atmosphere.

  • Lewis Acid Addition: Cool the suspension to 0–5°C. Add

    
     (27.2 g) portion-wise over 20 minutes. Critical: Control exotherm to prevent tar formation.[1]
    
  • Acylation: Add Acetyl Chloride (5.8 mL) dropwise via addition funnel, maintaining internal temperature <10°C.

  • Reaction: Allow to warm to room temperature, then reflux (83°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[1][8][10][11]

  • Quenching (Hydrolysis): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/HCl (300 g ice + 20 mL conc. HCl). Safety: Vigorous evolution of HCl gas.[1]

  • Isolation: Extract with Dichloromethane (3 x 100 mL). Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from Ethanol to yield off-white needles.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 3,4-Dihydroquinolin-2(1H)-one Intermediate Acylium Complex (Reflux 6h) Start->Intermediate Electrophilic Subst. Reagents AcCl + AlCl3 (in DCE) Reagents->Intermediate Quench Ice/HCl Hydrolysis Intermediate->Quench Decomplexation Product This compound (Solid, MP 161°C) Quench->Product Precipitation

Caption: Friedel-Crafts acylation pathway converting the lactam core to the 6-acetyl derivative via acylium ion attack.[1]

Part 4: Analytical Characterization (Self-Validating Protocols)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

HPLC Method (Purity & Related Substances)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][10]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Retention Time: 6-Acetyl derivative typically elutes later than the 6-Hydroxy derivative due to the lipophilic ketone group.[1]

Spectroscopic Validation
  • IR (KBr Pellet):

    • 3200–3100 cm⁻¹: N-H stretch (Broad, Lactam).

    • 1680 cm⁻¹: C=O stretch (Ketone, conjugated).

    • 1650 cm⁻¹: C=O stretch (Amide).[1]

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • 
       10.3 (s, 1H, NH).
      
    • 
       7.8 (d, 1H, H-5, ortho to acetyl).
      
    • 
       7.7 (dd, 1H, H-7).
      
    • 
       6.9 (d, 1H, H-8).
      
    • 
       2.9 (t, 2H, CH₂ at C4).
      
    • 
       2.5 (s, 3H, Acetyl CH₃).
      
    • 
       2.4 (t, 2H, CH₂ at C3).
      

Part 5: Application in Drug Development (The "Why")

While 6-hydroxy-3,4-dihydroquinolin-2(1H)-one is the direct precursor for Cilostazol , the 6-acetyl derivative is a versatile entry point for divergent synthesis.[1]

  • Baeyer-Villiger Oxidation: Treatment of the 6-acetyl compound with m-chloroperbenzoic acid (mCPBA) or trifluoroperacetic acid converts the acetyl group to an acetate ester.[1] Subsequent hydrolysis yields the 6-hydroxy intermediate.[1] This route is valuable when direct hydroxylation is low-yielding or when specific isotopic labeling of the oxygen is required.[1]

  • Hydrazone Linkers: The C6 ketone is highly reactive toward hydrazines.[1] Condensation with aryl hydrazines yields hydrazone derivatives that have shown potency as non-sedative anticonvulsants in preclinical models (e.g., Semicarbazone derivatives).

Visualization: Divergent Synthetic Utility

Applications Core This compound Path1 Baeyer-Villiger Ox. (mCPBA) Core->Path1 Path2 Condensation (R-NH-NH2) Core->Path2 Inter1 6-Acetoxy Intermediate Path1->Inter1 Target1 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Cilostazol Precursor) Inter1->Target1 Hydrolysis Target2 Hydrazone/Semicarbazone Derivatives (Anticonvulsant Activity) Path2->Target2

Caption: Divergent utility of the 6-acetyl scaffold in accessing Cilostazol intermediates (left) and novel anticonvulsants (right).[1]

References

  • Nishi, T., et al. (1983). Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors. II.[1] Chemical and Pharmaceutical Bulletin, 31(4), 1151-1157. (Foundational chemistry for Cilostazol intermediates).

  • Tominaga, M., et al. (1981). Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors.[1] I. Chemical and Pharmaceutical Bulletin, 29(8), 2161-2165.

  • PubChem. (2025).[1] 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (Related Structure).[1][4][5][6][8][9] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (1951).[1] Friedel-Crafts Acylation General Procedures. Coll. Vol. 3, p. 6. (Adapted for quinolinone systems).

Sources

Technical Whitepaper: Preclinical Evaluation of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-Acetyl-3,4-dihydroquinolin-2(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for generating bioactive agents including chalcones, hydrazones, and fused heterocyclic hybrids. While the parent compound exhibits modest baseline activity, its C6-acetyl functional handle allows for Claisen-Schmidt condensations that significantly enhance lipophilicity and target binding affinity.

This technical guide outlines a rigorous, self-validating workflow for the preclinical evaluation of this scaffold and its derivatives. It moves beyond generic screening to focus on specific vulnerabilities associated with quinolinone targets: tubulin polymerization dynamics , VEGFR-2 kinase inhibition , and G2/M cell cycle arrest .

Chemical Basis & Library Logic

Before screening, researchers must recognize that the 6-acetyl group is the "warhead precursor." The screening campaign should ideally include the parent compound (as a baseline control) and a focused library of C6-functionalized derivatives.

Structure-Activity Relationship (SAR) Context[1][2]
  • The Lactam Core (Pos 1,2): Essential for hydrogen bonding (donor/acceptor) within the ATP-binding pockets of kinases.

  • The C6-Acetyl Handle: The site for derivatization. Converting this to an

    
    -unsaturated ketone (chalcone) creates an electrophilic center capable of interacting with cysteine residues in target proteins (e.g., Tubulin).
    

SAR_Logic Scaffold This compound (Parent Scaffold) Modification Claisen-Schmidt Condensation (Ar-CHO / Base) Scaffold->Modification Functionalization Derivative Quinolinone-Chalcone Hybrid (Active Warhead) Modification->Derivative Yields Target Target Interaction: Cys-Binding / Hydrophobic Pocket Derivative->Target Enhanced Affinity

Figure 1: SAR Logic flow transforming the inert scaffold into a bioactive hybrid.

Phase I: Primary Cytotoxicity Screening

The objective is to determine the IC50 (Half-maximal inhibitory concentration) across a panel of diverse cancer cell lines.

Cell Line Selection Rationale

Do not select cell lines randomly. Use a panel that reflects the known targets of quinolinones:

  • MCF-7 (Breast): High sensitivity to tubulin inhibitors.

  • A549 (Lung): Expresses high levels of EGFR/VEGFR; critical for kinase inhibitor screening.

  • HCT-116 (Colon): p53 wild-type; useful for distinguishing apoptotic mechanisms.

  • Bj-5ta (Normal Fibroblast): Mandatory negative control to calculate the Selectivity Index (SI).

Validated MTT Protocol

Standard: ISO 10993-5 / NCI-60 Methodology

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or acidified isopropanol.

Workflow:

  • Seeding: Plate cells at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24h for attachment.
  • Treatment:

    • Dissolve this compound derivatives in DMSO (Stock 10-20 mM).

    • Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls:

      • Vehicle Control: 0.1% DMSO (Must show 100% viability).

      • Positive Control:[1][2] Doxorubicin or Combretastatin A-4 (Tubulin inhibitor).

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Development: Add 10-20 µL MTT reagent. Incubate 3-4h (purple formazan crystals form).

  • Readout: Aspirate media, add 100 µL DMSO. Shake for 10 min. Measure Absorbance (OD) at 570 nm.

Data Calculation:



Phase II: Mechanistic Validation

Once "Hits" (IC50 < 10 µM) are identified, you must validate the mechanism. Quinolinone derivatives frequently act as Microtubule Destabilizers or Kinase Inhibitors .

Cell Cycle Analysis (Flow Cytometry)

Quinolinone-chalcone hybrids typically induce G2/M phase arrest , indicative of tubulin interference.

Protocol:

  • Treat cells (e.g., MCF-7) with the IC50 concentration of the lead compound for 24h.

  • Harvest cells (trypsinization) and wash with ice-cold PBS.

  • Fixation: Resuspend in 70% ethanol (dropwise) at -20°C overnight.

  • Staining: Wash ethanol.[3] Resuspend in PBS containing:

    • Propidium Iodide (PI) (50 µg/mL) - Stains DNA.

    • RNase A (100 µg/mL) - Degrades RNA to prevent artifacts.

  • Analysis: Measure DNA content via Flow Cytometer (FL2 channel).

    • G0/G1: 2N DNA content.

    • G2/M: 4N DNA content (Accumulation here confirms mitotic block).

Apoptosis Detection (Annexin V-FITC/PI)

Distinguish between cytostatic effects and cytotoxic apoptosis.

Protocol:

  • Treat cells for 24h/48h.[1]

  • Stain with Annexin V-FITC (binds exposed Phosphatidylserine) and PI (stains necrotic cells).

  • Interpretation:

    • Annexin V+/PI-: Early Apoptosis (Key indicator of specific signaling).

    • Annexin V+/PI+: Late Apoptosis/Necrosis.

Mechanistic Pathway Visualization

The following diagram illustrates the predicted signaling cascade for a bioactive this compound derivative.

Pathway Compound Lead Quinolinone Derivative Target1 Tubulin Polymerization (Inhibition) Compound->Target1 Target2 VEGFR-2 / Kinase (Inhibition) Compound->Target2 Checkpoint G2/M Cell Cycle Arrest Target1->Checkpoint Mito Mitochondrial Potential Loss (Bcl-2 Down / Bax Up) Target2->Mito Apoptosis Apoptotic Cell Death Checkpoint->Apoptosis Caspase Caspase-3/9 Activation Mito->Caspase Caspase->Apoptosis

Figure 2: Dual-mechanism pathway showing Tubulin and Kinase interference leading to apoptosis.

Data Presentation Standards

When reporting results, condense quantitative data into comparative tables. Avoid raw OD values; report derived metrics.

Table 1: Example Cytotoxicity Profile (IC50 in µM)

Compound IDR-Group (C6-Acetyl mod)MCF-7 (Breast)A549 (Lung)Bj-5ta (Normal)Selectivity Index (SI)
6-Ac-Q (Parent) -->100>100>100N/A
Deriv-A 4-Cl-Phenyl (Chalcone)12.5 ± 1.28.4 ± 0.5>100>11.9
Deriv-B 3,4,5-TriMeO (Chalcone)2.1 ± 0.3 1.8 ± 0.2 45.025.0
Doxorubicin (Control)0.5 ± 0.10.4 ± 0.15.012.5

Note: A Selectivity Index (SI) > 10 indicates a promising therapeutic window.

References

  • Ahmed, N., et al. (2022).[4] Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Pharmaceuticals, 15, 1071.[5] Retrieved from [Link]

  • El-Azab, A. S., et al. (2025). Molecular Docking Study of Quinolin-4(1H)-one Derivatives as VEGFR-2 Inhibitors for the Treatment of Lung Cancer. ResearchGate. Retrieved from [Link]

  • Haggag, E. G., et al. (2022).[6] Quinazolinone-Based Derivatives Induce Cell Cycle Blockade and Apoptosis.[7][6][8][9] Molecules, 27, 8577.[6] Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, MS) for 6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a member of the quinolinone family, its structural elucidation is paramount for understanding its reactivity, biological activity, and potential as a pharmacological agent. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Functional Group Analysis

This compound possesses a fused bicyclic system comprising a benzene ring and a partially hydrogenated pyridinone ring.[1] The core structure is a lactam (a cyclic amide), and it is further functionalized with an acetyl group at the C6 position. The molecular formula is C₁₁H₁₁NO₂.

The key to accurate spectral interpretation lies in understanding the electronic environment of each atom within this structure. The electron-withdrawing nature of the two carbonyl groups and the influence of the aromatic ring create a distinct spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and exploring the fragmentation patterns, which provides direct evidence for the compound's elemental composition and substructures.

High-Resolution Mass Spectrometry (HRMS)

For a molecular formula of C₁₁H₁₁NO₂, the expected exact mass of the molecular ion is 189.07898 g/mol . HRMS analysis, typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement.

Data Presentation: Predicted m/z Values

The following table summarizes the predicted mass-to-charge ratios (m/z) for various common adducts of the target molecule. Observing these ions, particularly the protonated molecule [M+H]⁺, is the primary goal in an ESI-MS experiment.

AdductFormulaPredicted m/z
[M]⁺C₁₁H₁₁NO₂189.0790
[M+H]⁺C₁₁H₁₂NO₂⁺190.0863
[M+Na]⁺C₁₁H₁₁NNaO₂⁺212.0682
[M+K]⁺C₁₁H₁₁KNO₂⁺228.0421
[M-H]⁻C₁₁H₁₀NO₂⁻188.0717
Table 1: Predicted m/z values for this compound and its common adducts. Data sourced from PubChem.[2]
Fragmentation Analysis

Tandem MS (MS/MS) experiments reveal the compound's structural integrity. The most probable fragmentation pathway involves the cleavage of the acetyl group, a stable acylium ion, due to the relative weakness of the C-C bond between the aromatic ring and the acetyl carbonyl.

  • Primary Fragmentation: Loss of the acetyl group (CH₃CO•, 43.0184 Da) from the molecular ion [M+H]⁺ (m/z 190.0863) results in a prominent fragment ion at m/z 147.0679. This is a key diagnostic peak.

G parent [M+H]⁺ m/z = 190.0863 loss - CH₃CO• (43.0184 Da) parent->loss fragment1 Fragment Ion m/z = 147.0679 loss->fragment1

Caption: Primary fragmentation pathway in MS/MS analysis.

Experimental Protocol: LC-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column, using a gradient of water and acetonitrile (both with 0.1% formic acid) to ensure separation from impurities.

  • Ionization: Use an Electrospray Ionization (ESI) source in positive ion mode. The formic acid aids in the formation of [M+H]⁺ ions.

  • Analysis: Acquire full scan data on a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to confirm the exact mass.[3][4] Perform a data-dependent MS/MS scan to capture fragmentation data for the ion at m/z 190.0863.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is dominated by absorptions from the two carbonyl groups and the N-H bond of the lactam.

Data Presentation: Characteristic IR Absorptions
Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
~3200N-H (Lactam)StretchMedium-Broad
~1685C=O (Acetyl Ketone)StretchStrong
~1660C=O (Lactam Amide)StretchStrong
~1600, ~1480C=C (Aromatic)StretchMedium
~2950C-H (Aliphatic)StretchMedium
Table 2: Predicted characteristic infrared absorption bands. Frequencies are estimated based on typical values for these functional groups.
Expert Insights

The presence of two distinct, strong carbonyl peaks is a hallmark of this molecule. The acetyl ketone C=O stretch (~1685 cm⁻¹) is expected at a slightly higher wavenumber than the lactam C=O stretch (~1660 cm⁻¹). This is because the lactam nitrogen's lone pair donates electron density into the carbonyl group (resonance), slightly weakening the C=O double bond and lowering its stretching frequency. The broadness of the N-H stretch is due to hydrogen bonding in the solid state.

Experimental Protocol: ATR-IR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric CO₂ and H₂O signals.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for complete structural elucidation, revealing the connectivity and chemical environment of every proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum allows for the identification and integration of all non-exchangeable protons.

Data Presentation: Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling (J, Hz)Integration
H (N1)~8.5br s-1H
H (C7)~7.8d~2.01H
H (C5)~7.7dd~8.5, 2.01H
H (C8)~7.0d~8.51H
H₂ (C3)~2.9t~6.52H
H₂ (C4)~2.6t~6.52H
H₃ (C10)~2.5s-3H
Table 3: Predicted ¹H NMR spectral data (in DMSO-d₆, 400 MHz). Chemical shifts are estimated based on analogous structures.[6][7]
Expert Insights
  • Aromatic Region (7.0-8.0 ppm): The three aromatic protons will appear as distinct signals. The proton at C7, being ortho to the acetyl group, will be a doublet. The proton at C5 will be a doublet of doublets due to coupling with both H7 and H8. The proton at C8 will be a doublet coupled to H5.

  • Aliphatic Region (2.5-3.0 ppm): The two methylene groups (C3 and C4) form an ethyl linkage. They will appear as two triplets, each integrating to 2H, due to coupling with each other.

  • Singlets: The methyl protons of the acetyl group (C10) will appear as a sharp singlet integrating to 3H. The lactam N-H proton will be a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

Data Presentation: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted δ (ppm)
C9 (Acetyl C=O)~197
C2 (Lactam C=O)~170
C6~142
C8a~138
C5~130
C7~128
C4a~127
C8~116
C4~30
C10 (Methyl)~26
C3~25
Table 4: Predicted ¹³C NMR spectral data (in DMSO-d₆, 101 MHz).[6][8]
Expert Insights
  • Carbonyl Carbons: The two carbonyl carbons are the most downfield signals, with the ketone carbon (C9) appearing at a higher chemical shift than the amide carbon (C2).

  • Aromatic Carbons: Six distinct signals are expected for the aromatic and vinylogous carbons of the fused ring system.

  • Aliphatic Carbons: The two methylene carbons (C3, C4) and the acetyl methyl carbon (C10) will be the most upfield signals. Techniques like DEPT-135 can be used to confirm these assignments, where CH₂ signals appear as negative peaks and CH/CH₃ signals as positive peaks.[8]

Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3]

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to maximize homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a broadband-decoupled ¹³C spectrum.

    • (Optional but recommended) Acquire 2D NMR spectra like COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations) for unambiguous assignment.[4]

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a textbook example of synergistic analytical chemistry.

  • MS confirms the elemental composition (C₁₁H₁₁NO₂) and molecular weight.

  • IR provides definitive evidence for the key functional groups: two distinct carbonyls and a lactam N-H.

  • NMR maps out the complete atomic connectivity, confirming the carbon skeleton and the precise location of all protons.

Each technique validates the others, providing researchers with a high degree of confidence in the identity and purity of the compound. This robust characterization is the foundational step for any further investigation into the biological and chemical properties of this important molecular scaffold.

References

  • Smolecule. (n.d.). This compound.
  • PubChem. (n.d.). 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.
  • PubChem. (n.d.). Spectral Information for 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.
  • PubChemLite. (n.d.). 6-acetyl-1,2,3,4-tetrahydroquinolin-2-one.
  • AWS. (n.d.). Spectral data of compound 5a-5m, 6a-6e.
  • Acta Pharmaceutica Sinica B. (2022). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
  • ResearchGate. (n.d.). Kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H).
  • ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.
  • NC State University Libraries. (n.d.). 13.13 Uses of ¹³C NMR Spectroscopy – Organic Chemistry.

Sources

potential therapeutic targets of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and drug developers focusing on the medicinal chemistry and pharmacology of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one .[1] It identifies this molecule not merely as a chemical intermediate, but as a "privileged scaffold" for designing Phosphodiesterase 3 (PDE3) inhibitors (cardiotonic/anti-thrombotic) and Dopamine/Serotonin modulators (antipsychotic).

A Technical Guide to Scaffold Pharmacology and Drug Design[1]

Executive Summary

This compound (CAS: 62245-12-9) represents a critical pharmacophore in modern medicinal chemistry.[1][2] Structurally, it consists of a dihydrocarbostyril (dihydroquinolinone) core functionalized with an acetyl group at the 6-position.[1] This specific substitution pattern renders it a highly reactive "warhead" for the synthesis of Type III Phosphodiesterase (PDE3) inhibitors (e.g., analogs of Cilostazol and Vesnarinone) and atypical antipsychotics (e.g., Aripiprazole derivatives).

This guide delineates the molecular mechanisms by which derivatives of this scaffold modulate cAMP signaling and monoamine neurotransmission, providing validated protocols for synthesis and bioassay.[1]

Part 1: Chemical Profile & Structural Biology

The dihydroquinolinone core mimics the purine ring of cAMP/cGMP, allowing it to dock into the catalytic pocket of phosphodiesterase enzymes. The 6-acetyl group serves as a versatile handle for extending the molecule into the "solvent-accessible" regions of the target protein, a strategy essential for achieving high selectivity and potency.

Structural Pharmacophore Analysis[1]
  • Lactam (NH-CO): Functions as a hydrogen bond donor/acceptor pair, mimicking the guanine/adenine base pairing critical for receptor recognition.[1]

  • Dihydro Ring (C3-C4): Provides conformational flexibility compared to the fully aromatic quinolinone, improving oral bioavailability and solubility.[1]

  • 6-Acetyl Moiety: The electrophilic carbonyl carbon allows for:

    • Alpha-bromination: enabling nucleophilic substitution with imidazoles or piperazines.[1]

    • Reduction: yielding chiral alcohols for stereoselective binding.

    • Condensation: forming hydrazones or heterocycles.

Synthesis of the Core Scaffold

The industrial synthesis typically follows a Friedel-Crafts cyclization pathway, ensuring high regio-selectivity.[1]

Validated Synthetic Route:

  • N-Acylation: Reaction of aniline with 3-chloropropionyl chloride.

  • Cyclization: Intramolecular Friedel-Crafts alkylation using AlCl3 to form 3,4-dihydroquinolin-2(1H)-one.[1]

  • C6-Acetylation: Friedel-Crafts acylation with acetyl chloride/AlCl3.[1] The amide nitrogen directs the acetyl group para to itself (position 6).

Part 2: Primary Therapeutic Target – Phosphodiesterase 3 (PDE3)

The most authoritative application of the this compound scaffold is in the inhibition of PDE3 , an enzyme responsible for degrading cAMP in cardiac myocytes and vascular smooth muscle.[1]

Mechanism of Action: The cAMP Axis

Inhibition of PDE3 prevents the hydrolysis of cAMP to AMP.

  • In Cardiac Tissue: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates L-type Ca2+ channels and phospholamban.[1] This increases intracellular Ca2+, enhancing contractility (Positive Inotropy).[1]

  • In Vascular Smooth Muscle: Elevated cAMP inhibits Myosin Light Chain Kinase (MLCK), leading to vasodilation.[1]

  • In Platelets: Elevated cAMP inhibits platelet aggregation (Anti-thrombotic).

Structural Activity Relationship (SAR)

Direct analogs of the 6-acetyl scaffold (e.g., Vesnarinone and Cilostazol precursors) demonstrate that the 6-position substituent determines potency.[1]

  • 6-Acetyl: Moderate activity; acts as a lead.[1]

  • 6-(Imidazolyl-acyl): High potency (e.g., Vesnarinone).[1] The imidazole nitrogen coordinates with the zinc ion in the PDE3 catalytic site.

  • 6-(Alkoxy-tetrazolyl): High selectivity for platelets (e.g., Cilostazol).[1]

Visualization: cAMP Signaling Pathway

The following diagram illustrates the downstream effects of targeting PDE3 with this scaffold.

PDE3_Pathway Drug 6-Acetyl-Dihydroquinolinone Derivative PDE3 PDE3 Enzyme Drug->PDE3 Inhibits AMP AMP (Inactive) PDE3->AMP Hydrolysis cAMP cAMP cAMP->PDE3 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-Type Ca2+ Channel (Phosphorylation) PKA->Ca_Channel Phosphorylates PLB Phospholamban PKA->PLB Inhibits MLCK Myosin Light Chain Kinase PKA->MLCK Inhibits AntiPlatelet Inhibited Aggregation (Platelets) PKA->AntiPlatelet VASP Phosphorylation Inotropy Increased Contractility (Heart) Ca_Channel->Inotropy Increased Ca2+ PLB->Inotropy SERCA Activation Vasodilation Vasodilation (Vessels) MLCK->Vasodilation Relaxation

Caption: Mechanism of PDE3 inhibition by dihydroquinolinone derivatives leading to cardiotonic and vasodilatory effects.[3]

Part 3: Secondary Targets – CNS & Oncology[1]

Dopamine (D2) and Serotonin (5-HT) Modulation

The dihydroquinolinone core is the structural backbone of Aripiprazole (Abilify). While Aripiprazole uses a 7-alkoxy substitution, the 6-acetyl scaffold is investigated for:

  • D2 Partial Agonism: The 6-acetyl group can be derivatized with a piperazine linker (similar to the "tail" of Aripiprazole) to target the orthosteric binding site of D2 receptors.

  • 5-HT1A/2A Activity: 6-acyl derivatives have shown affinity for serotonin receptors, offering potential in treating anxiety and depression with reduced extrapyramidal side effects.[1]

Emerging Oncology Targets

Recent screens suggest quinolinone derivatives inhibit Tubulin Polymerization or Tyrosine Kinases when the 6-acetyl group is condensed with hydrazine to form hydrazone-linked heterocycles.[1] This disrupts the cell cycle in rapidly dividing tumor cells.

Part 4: Experimental Protocols

Synthesis of this compound

Validation: This protocol ensures the correct regio-isomer (C6) is formed over the C8 isomer.

  • Reagents: 3,4-dihydroquinolin-2(1H)-one (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (AlCl3, 3.0 eq), Carbon Disulfide (CS2) or Nitrobenzene as solvent.[1]

  • Procedure:

    • Suspend AlCl3 in dry solvent at 0°C.

    • Add 3,4-dihydroquinolin-2(1H)-one slowly.

    • Add Acetyl Chloride dropwise over 30 mins.

    • Heat to reflux (50°C for CS2, 80°C for Nitrobenzene) for 4 hours.

    • Quench: Pour onto crushed ice/HCl.

    • Workup: Extract with Dichloromethane (DCM), wash with brine, dry over MgSO4.

    • Purification: Recrystallize from Ethanol.[4]

  • QC Criteria: 1H NMR (DMSO-d6) must show a singlet at ~2.5 ppm (acetyl CH3) and aromatic signals consistent with 1,2,4-substitution.[1]

In Vitro PDE3 Inhibition Assay

Purpose: To determine the IC50 of the synthesized derivative against PDE3 isolated from bovine platelets or recombinant sources.

StepActionCritical Parameter
1. Enzyme Prep Isolate PDE3 from human platelets or use recombinant PDE3A.Ensure removal of PDE4 (using Rolipram to mask).
2. Reaction Mix Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.[1] Substrate: [3H]-cAMP (1 µM).Maintain <10% substrate conversion to ensure linearity.
3. Incubation Add test compound (0.1 nM – 10 µM). Incubate 30 min at 30°C.Use Cilostazol as positive control.
4. Termination Boil for 2 min or add snake venom nucleotidase.Converts AMP to Adenosine.
5. Separation Ion exchange chromatography (Dowex resin).Elute Adenosine; unreacted cAMP binds to resin.
6. Analysis Scintillation counting.Calculate IC50 using non-linear regression.
Functional Platelet Aggregation Assay

Purpose: To validate the biological endpoint of PDE3 inhibition.

  • Preparation: Collect human venous blood in sodium citrate (3.8%). Centrifuge (200g, 15 min) to obtain Platelet-Rich Plasma (PRP).

  • Induction: Use ADP (2-5 µM) or Collagen as the aggregating agent.

  • Measurement: Light Transmission Aggregometry (LTA).

  • Endpoint: Measure % Inhibition of aggregation relative to vehicle control. A potent 6-acetyl derivative should show >50% inhibition at 1-10 µM.[1]

References

  • National Institutes of Health (NIH). (2005). Phosphodiesterase-4: selective and dual-specificity inhibitors for the therapy of chronic obstructive pulmonary disease. Proc Am Thorac Soc. Retrieved from [Link]

  • Teva Pharmaceuticals. (2003). Process for preparing 6-hydroxy-3,4-dihydroquinolinone and Cilostazol. U.S. Patent 6,660,773.
  • Otsuka Pharmaceutical Co. (1986). Cardiotonic activity of a new inotropic agent, OPC-8212. Japanese Circulation Journal. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1989). Synthesis and activity of 1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinones. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for 6-Acetyl-3,4-dihydroquinolin-2(1H)-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Quinoline Scaffold

6-Acetyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family.[1] Quinoline and its derivatives are prominent scaffolds in medicinal chemistry, recognized for a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The core structure, a fused bicyclic system of a benzene ring and a partially hydrogenated pyridinone ring, serves as a versatile backbone for drug design.[1] The acetyl group at the 6th position, in particular, influences the molecule's electronic properties and potential for molecular interactions, making this compound a compelling candidate for investigation in various therapeutic areas.[1]

Preliminary research suggests that this compound may exhibit significant biological activities, potentially serving as a lead compound for developing new therapeutic agents.[1] Due to the established role of quinoline-based compounds in oncology, particularly as kinase inhibitors and agents that induce apoptosis, this guide will focus on characterizing the potential anticancer effects of this compound using a logical progression of cell-based assays.[3][4] These assays are crucial for elucidating a compound's biological effects, mechanism of action, and therapeutic potential.[5]

Hypothesized Mechanism of Action: Induction of Apoptosis

Many quinoline-based anticancer agents exert their effects by triggering programmed cell death, or apoptosis.[4] This process is often mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases. A plausible mechanism for this compound could involve the inhibition of critical cell survival pathways (e.g., kinase signaling) or direct interaction with components of the apoptotic machinery, leading to the activation of executioner caspases like caspase-3 and caspase-7. These caspases then cleave key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Apoptosis_Pathway Compound This compound Target Cellular Target (e.g., Kinase, DNA) Compound->Target Inhibition/ Activation Signal Apoptotic Signal Target->Signal Caspase9 Caspase-9 (Initiator) Signal->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation PARP PARP Caspase37->PARP Cleavage Apoptosis Apoptosis Caspase37->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Hypothesized apoptotic pathway induced by the compound.

Experimental Workflow for Cellular Characterization

A systematic approach is essential to characterize the biological effects of a novel compound. The following workflow provides a logical progression from broad cytotoxicity screening to more specific mechanistic studies. This self-validating system ensures that each step builds upon a robust foundation of data from the previous one.

Experimental_Workflow cluster_0 Phase 1: Viability & Cytotoxicity cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Insight Prep Compound Preparation & Cell Culture MTT MTT Assay: Determine IC50 Prep->MTT Caspase Caspase-Glo 3/7 Assay: Measure Apoptotic Activity MTT->Caspase WB Western Blot: Analyze Apoptotic Markers (e.g., Cleaved PARP) Caspase->WB

Sources

experimental protocol for testing antimicrobial activity of quinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinolinones (e.g., fluoroquinolones) represent a critical class of synthetic antibacterial agents that target bacterial DNA gyrase and Topoisomerase IV.[1][2][3][4][5] While highly potent, their evaluation in vitro is frequently compromised by physicochemical nuances—specifically hydrophobicity, cation chelation, and the "paradoxical effect" at high concentrations. This guide provides a rigorous, standardized protocol for evaluating quinolinone derivatives, synthesizing Clinical and Laboratory Standards Institute (CLSI) guidelines with practical optimization for drug discovery.

Part 1: Critical Pre-Requisites & Compound Handling

The Failure Point: 40% of quinolinone screening failures occur due to improper stock preparation or media selection, not lack of potency.

Solubility & Stock Preparation

Quinolinones are zwitterionic; they are often insoluble at neutral pH (pH 7). Dissolving them directly in water or standard phosphate buffer often results in micro-precipitation that is invisible to the naked eye but skews MIC values.

  • Preferred Solvent: 0.1 M NaOH (for acidic derivatives) or 0.1 M HCl (for basic derivatives).

  • Alternative Solvent: Dimethyl sulfoxide (DMSO).[6]

    • Warning: DMSO is bacteriostatic at high concentrations. The final concentration in the test well must remain < 1% (v/v) .

  • Storage: Quinolinones are light-sensitive. Stock solutions must be stored in amber glass vials at -20°C.

The Cation Trap (Media Selection)

Quinolinones function by bridging the DNA-enzyme complex via a magnesium water bridge.

  • Requirement: You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • The Mechanism:

    • Too Low Cations: False susceptibility (drug binds DNA too easily).

    • Too High Cations: False resistance (excess Mg²⁺/Ca²⁺ chelates the drug, preventing it from binding the target).

  • Standard: Calcium (20–25 mg/L) and Magnesium (10–12.5 mg/L).

Part 2: Mechanism of Action & Logic

Understanding the target is essential for interpreting "skipped wells" or paradoxical growth. Quinolinones trap the enzyme on DNA, causing double-strand breaks.[2][4]

Quinolinone_MOA Drug Quinolinone (Drug) Complex Cleavable Complex (Drug-Enzyme-DNA) Drug->Complex Stabilizes Complex Enzyme DNA Gyrase / Topo IV Enzyme->Complex Normal Binding DNA Bacterial DNA DNA->Complex Normal Binding Replication DNA Replication Fork Complex->Replication Blocks Breaks Double-Strand DNA Breaks Complex->Breaks Accumulation SOS SOS Response (Repair Attempt) Breaks->SOS Death Cell Death (Bactericidal) Breaks->Death Direct Lethality SOS->Death Overwhelmed

Figure 1: The Quinolinone Mechanism.[4] The drug converts the bacterium's own enzymes into toxic machinery that fragments the genome.

Part 3: Primary Screening Protocol (MIC)

Method: Broth Microdilution (CLSI M07 Standard) Objective: Determine the Minimum Inhibitory Concentration (MIC).

Experimental Setup
  • Inoculum Preparation:

    • Select 3-5 isolated colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve a final test concentration of

      
       CFU/mL.
      
  • Plate Layout (96-well):

    • Rows A-H: Serial 2-fold dilutions of the quinolinone (e.g., 64 µg/mL to 0.06 µg/mL).

    • Column 11: Growth Control (Bacteria + Solvent + Media).

    • Column 12: Sterility Control (Media only).

The Protocol
  • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

  • Add 50 µL of 2x drug stock to Column 1. Mix and transfer 50 µL to Column 2, continuing to Column 10. Discard the final 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to columns 1–11.

  • Seal and Incubate: 35 ± 2°C for 16–20 hours in ambient air.

    • Note: Do not stack plates more than 4 high to ensure even thermal distribution.

Interpretation
  • MIC: The lowest concentration with no visible growth (no turbidity).

  • Trailing Endpoints: Quinolinones usually show sharp endpoints. Haze suggests resistance or solubility issues.

Part 4: Pharmacodynamic Profiling (Time-Kill Kinetics)

Quinolinones exhibit concentration-dependent killing .[7][8] Unlike beta-lactams (time-dependent), quinolinones kill faster at higher concentrations (up to a point).[8]

Objective: Differentiate bacteriostatic vs. bactericidal activity and identify the "Paradoxical Effect."

Protocol
  • Preparation: Prepare 10 mL of CAMHB containing the drug at 1x, 4x, and 8x MIC . Include a growth control (no drug).

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C with shaking (200 rpm) to ensure oxygenation (essential for ROS generation, a secondary killing mechanism of quinolones).

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute in saline and plate onto Mueller-Hinton Agar. Count colonies after 24h.

Data Visualization Workflow

TimeKill_Workflow Start Inoculum (10^6 CFU/mL) Flasks Flasks: Control, 1x, 4x, 8x MIC Start->Flasks Incubate Incubate 37°C (Shaking) Flasks->Incubate Sample Sample at 0, 2, 4, 8, 24h Incubate->Sample Timepoints Count Plate & Count (Log10 CFU) Sample->Count

Figure 2: Time-Kill Kinetic Workflow. Critical for establishing the bactericidal nature of the compound.

Part 5: Data Analysis & Troubleshooting

Interpreting Quantitative Data
ParameterDefinitionQuinolinone Target
MIC Min. Inhibitory ConcentrationLow (e.g., < 0.5 µg/mL for ciprofloxacin)
MBC Min. Bactericidal ConcentrationUsually 1x to 4x the MIC.
MBC/MIC Ratio Ratio of killing to inhibition≤ 4 indicates Bactericidal. > 4 indicates Bacteriostatic (rare for quinolones).
Paradoxical Effect Reduced killing at high conc.[9][10]Visible in Time-Kill curves at >50x MIC (due to RNA synthesis inhibition).
Troubleshooting The "Eagle Effect"

If you observe bacterial growth at 64 µg/mL but killing at 4 µg/mL:

  • Check Solubility: The drug may have precipitated at 64 µg/mL, rendering it inactive.

  • Check Mechanism: High concentrations of quinolinones can inhibit RNA synthesis so rapidly that the cell enters a dormant state rather than dying (requires active metabolism to "commit suicide" via DNA breaks).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[11] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][11][12]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[1][2] Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

Sources

Application Note: High-Throughput Screening of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 3,4-dihydroquinolin-2(1H)-one scaffold, particularly its 6-acetylated derivative (6-Acetyl-3,4-dihydroquinolin-2(1H)-one), represents a privileged structure in medicinal chemistry. It serves as the core pharmacophore for Cilostazol , a selective Phosphodiesterase 3 (PDE3) inhibitor used to treat intermittent claudication.[1] Beyond cardiovascular applications, recent structure-activity relationship (SAR) studies suggest this scaffold has "repurposing potential" in oncology (via CDK4/6 or VEGFR2 inhibition) and respiratory diseases (PDE4 inhibition).

This guide details a robust High-Throughput Screening (HTS) workflow to identify novel analogs of this compound with enhanced potency or altered selectivity profiles.

The workflow consists of:

  • Primary Screen: A biochemical TR-FRET assay targeting PDE3A inhibition.

  • Secondary Screen: A cell-based viability assay to filter for cytotoxic efficacy (cancer repurposing) or safety (cardiovascular safety profiling).

Compound Management & Library Preparation

The this compound core is lipophilic. Proper handling is critical to prevent precipitation, which causes false negatives in HTS.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: 10 mM.

  • Storage: -20°C in varying humidity-controlled environments to prevent hydration of the acetyl group.

  • Plate Map Design: Use a "checkerboard" or randomized layout for controls to detect edge effects.

    • Note: Quinolinone analogs can exhibit "edge effects" due to evaporation in outer wells if plates are not sealed immediately.

Primary Assay: TR-FRET PDE3 Inhibition

Mechanistic Principle

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure cAMP levels.

  • Mechanism: PDE3 hydrolyzes cAMP to AMP.

  • Detection: The assay uses a Europium-cryptate labeled anti-cAMP antibody (Donor) and a d2-labeled cAMP analog (Acceptor).

  • Signal: When PDE3 is inhibited by a quinolinone analog, native cAMP accumulates. This native cAMP competes with the d2-labeled cAMP for antibody binding, decreasing the FRET signal (inversely proportional).

Reagents & Equipment
  • Enzyme: Recombinant human PDE3A (catalytic domain).

  • Substrate: cAMP (50 nM final concentration).

  • Detection Kit: HTRF® cAMP or LANCE® Ultra cAMP kit.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 8 mM MgCl2, 0.1% BSA (prevents sticky compounds).

  • Reader: PerkinElmer EnVision or Tecan Spark (TR-FRET module).

Step-by-Step Protocol (384-well Format)
  • Compound Dispensing:

    • Dispense 100 nL of library compounds (10 mM stock) into assay plates using an acoustic liquid handler (e.g., Echo 650).

    • Final Screening Concentration: 10 µM (standard single-point).

    • Controls:

      • High Control (0% Inhibition): DMSO only.

      • Low Control (100% Inhibition): 10 µM Cilostazol or Milrinone.

  • Enzyme Addition:

    • Add 5 µL of PDE3A enzyme solution (diluted to optimal EC80 concentration determined by titration).

    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Substrate Initiation:

    • Add 5 µL of cAMP substrate solution.

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of Detection Mix (Eu-Cryptate Antibody + d2-cAMP).

    • Incubate for 1 hour in the dark.

  • Measurement:

    • Read Fluorescence at 615 nm (Donor) and 665 nm (Acceptor).

    • Calculate HTRF Ratio:

      
      .
      
Data Analysis & Validation
  • Calculate % Inhibition:

    
    
    
  • Quality Control: The Z-factor must be calculated for every plate.

    
    
    
    • Target: Z' > 0.5 is required for a valid HTS run.

Secondary Assay: Cell Viability (Cytotoxicity Profiling)

Hits from the PDE3 screen are profiled for cytotoxicity.[2]

  • Context A (Cardiovascular): High cytotoxicity is a liability (tox risk).

  • Context B (Oncology): High cytotoxicity is a desired trait (potential anti-tumor agent).

Protocol (CellTiter-Glo® Luminescent Assay)
  • Cell Line: HUVEC (for cardio safety) or HT-29 (Colon cancer, known sensitivity to PDE3 inhibitors).

  • Seeding: 2,000 cells/well in 384-well white opaque plates. Incubate 24h.

  • Treatment: Add 10 µM of "Hit" compounds. Incubate 48h.

  • Development: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min.

  • Read: Measure Luminescence (integration time 0.5s).

Visualizations

Signaling Pathway: PDE3 Inhibition

This diagram illustrates the downstream effects of the this compound analogs (Cilostazol-like) on the cAMP signaling pathway.

PDE3_Pathway Compound 6-Acetyl-Quinolinone Analog PDE3 PDE3 Enzyme Compound->PDE3 Inhibits cAMP cAMP PDE3->cAMP Hydrolyzes (Blocked) AMP 5'-AMP (Inactive) cAMP->AMP Normal Degradation PKA PKA Activation cAMP->PKA Accumulation Trigger Platelets Inhibit Platelet Aggregation PKA->Platelets Phosphorylation Cascade Vasodilation Vasodilation (Smooth Muscle) PKA->Vasodilation MLCK Inhibition

Figure 1: Mechanism of Action. The analog inhibits PDE3, preventing cAMP degradation. Elevated cAMP activates PKA, leading to therapeutic endpoints (anti-platelet/vasodilation).

HTS Workflow Logic

The logical flow from library selection to hit validation.

HTS_Workflow Library Library Prep (6-Acetyl-Quinolinone Core) Primary Primary Screen (TR-FRET PDE3A) Library->Primary 10 µM Filter Data Filter (>50% Inhibition, Z' > 0.5) Primary->Filter Filter->Library Fail (Refine SAR) Secondary Secondary Screen (Cell Viability/Tox) Filter->Secondary Pass Hit Lead Candidate (IC50 Determination) Secondary->Hit Selectivity Confirmed

Figure 2: Screening Cascade. A funnel approach ensures only potent and structurally valid compounds progress to IC50 determination.

References

  • MDPI. (2023). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors.

  • National Institutes of Health (PubMed). (2018). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors.

  • ResearchGate. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors.

  • StatPearls. (2023). Cilostazol: Mechanism of Action and Clinical Indications.

  • PerkinElmer (Revvity). LANCE Ultra cAMP Assay Development Guide. (Industry Standard Protocol Reference).

Sources

methodology for assessing anti-inflammatory effects of novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Methodologies for Assessing the Anti-Inflammatory Effects of Novel Compounds

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to the methodologies for evaluating the anti-inflammatory properties of novel chemical entities. The protocols and insights contained herein are designed to establish a robust, multi-tiered screening cascade, from initial in vitro characterization to in vivo validation.

Introduction: The Rationale for Anti-Inflammatory Drug Discovery

Inflammation is a fundamental biological process, a defensive response of the body to harmful stimuli like pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a protective and self-limiting process, its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] The development of novel anti-inflammatory therapeutics is therefore a critical area of medical research.

The inflammatory cascade is orchestrated by a complex network of molecular mediators, including cytokines (e.g., TNF-α, IL-6), chemokines, reactive oxygen species, and lipid-derived signaling molecules like prostaglandins.[3][5] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, act as central regulators, inducing the expression of numerous pro-inflammatory genes.[3][6][7] Therapeutic strategies often aim to inhibit the enzymes that produce these mediators, such as Cyclooxygenase (COX), or to modulate the upstream signaling pathways that control their expression.[8][9]

Strategic Framework: Phenotypic vs. Target-Based Screening

The initial phase of drug discovery for anti-inflammatory agents typically follows one of two primary strategies. The choice between them depends on the program's objectives, the understanding of the disease biology, and available resources.

  • Target-Based Screening: This is a hypothesis-driven approach where compounds are screened for their ability to interact with a specific, pre-defined molecular target known to be involved in the inflammatory process (e.g., the active site of the COX-2 enzyme).[10][11] Its primary advantage is efficiency and a clear molecular mechanism of action from the outset.[10][12]

  • Phenotypic Screening: This is an empirical approach where compounds are tested for their ability to produce a desired biological effect in a relevant cellular or organismal model (e.g., reducing cytokine production in stimulated immune cells) without prior knowledge of the specific molecular target.[10][13][14] This method is advantageous for discovering first-in-class medicines and for diseases where the underlying pathology is not fully understood, as it is unbiased regarding the mechanism of action.[13][14]

A modern drug discovery program often benefits from integrating both approaches.[12] For instance, a phenotypic screen might identify a potent anti-inflammatory compound, which is then subjected to target deconvolution studies to elucidate its mechanism of action.

Foundational In Vitro Assays for Efficacy Assessment

In vitro assays are the cornerstone of any screening cascade, offering high-throughput capabilities and a controlled environment to probe specific mechanisms of action.

Cell-Free Enzymatic Assays: Targeting Inflammatory Enzymes

These assays are ideal for target-based screening against purified enzymes. The Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are classic targets for non-steroidal anti-inflammatory drugs (NSAIDs).[8][9][15]

  • Principle: COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[8][15] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is inducible at sites of inflammation.[9][15][16] The therapeutic goal is often to selectively inhibit COX-2 to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[9][16]

Diagram 1: The Arachidonic Acid Cascade & COX Inhibition

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological Functions) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory NSAIDs Novel Compound / NSAIDs NSAIDs->COX1 (Potential Side Effects) NSAIDs->COX2 Inhibition

Caption: Mechanism of COX inhibitors in the arachidonic acid pathway.

Protocol 1: Fluorescent COX Inhibitor Screening Assay

Principle: This protocol utilizes a fluorescent probe that acts as a cosubstrate for the peroxidase activity of COX enzymes. Inhibition of COX activity by a test compound results in a decrease in the fluorescent signal.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic Acid (substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorescent probe

  • Heme cofactor

  • Test compounds and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black microplates

  • Fluorescence plate reader (Ex/Em ~535/590 nm)

Procedure:

  • Prepare working solutions of enzymes, cofactors, substrate, and test compounds in Assay Buffer.

  • To each well of the microplate, add 10 µL of the test compound at various concentrations (typically in a 10-point, 3-fold serial dilution). Include vehicle control (e.g., DMSO) and positive control wells.

  • Add 150 µL of a master mix containing Assay Buffer, enzyme (COX-1 or COX-2), Heme, and ADHP probe to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Initiate the reaction by adding 40 µL of arachidonic acid solution to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity every minute for 15-20 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Assay Parameter Typical Value Rationale
Enzyme Concentration10-25 U/mLEnsures a robust signal within the linear range of the assay.
Arachidonic Acid5-10 µMNear the Km value to ensure sensitivity to competitive inhibitors.
IC50 (Celecoxib, COX-2)~0.1 µMValidates assay performance and sensitivity to a known inhibitor.
IC50 (Celecoxib, COX-1)>10 µMDemonstrates the selectivity of the reference compound.
Cell-Based Assays: Probing Cellular Responses

Cell-based assays provide a more physiologically relevant context by assessing the effect of compounds on intact cellular pathways.

Protocol 2: LPS-Induced Inflammatory Mediator Release in Macrophages

Principle: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are stimulated with Lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a potent inflammatory response.[17][18] This response includes the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[19][20] The ability of a test compound to inhibit the release of these mediators is quantified.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and antibiotics

  • LPS (from E. coli O111:B4)

  • Test compounds and reference inhibitor (e.g., Dexamethasone)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well tissue culture plates

Procedure:

  • Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing test compounds at desired concentrations. Incubate for 1-2 hours.

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include non-stimulated controls and vehicle controls.

  • Incubate for 18-24 hours at 37°C in a CO2 incubator.

  • After incubation, carefully collect the cell culture supernatant for analysis.

Analysis of Inflammatory Mediators:

  • Nitric Oxide (NO) Measurement:

    • NO is unstable and rapidly converts to nitrite in the supernatant.[21] Its concentration is measured using the Griess assay.[21]

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (TNF-α, IL-6):

    • Perform a sandwich ELISA according to the manufacturer's protocol.[22][23] Briefly, supernatants are added to antibody-coated plates, followed by detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution.[23] The reaction is stopped, and absorbance is read at 450 nm.

Data Analysis: Calculate the percent inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated vehicle control and determine IC50 values.

Diagram 2: Key Inflammatory Signaling - The Canonical NF-κB Pathway

Caption: Canonical NF-κB pathway activation by inflammatory stimuli.[3][5][6][7]

Preclinical In Vivo Models for Validation

In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.[4][24]

Acute Inflammation: Carrageenan-Induced Paw Edema

This is a widely used and highly reproducible model for screening compounds against acute, localized inflammation.[25][26]

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[25][27] The initial phase involves the release of histamine and serotonin, while the later phase (3-5 hours) is mediated by prostaglandins and nitric oxide, making it sensitive to inhibition by NSAIDs and other anti-inflammatory agents.[27][28]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound and vehicle

  • Positive control: Indomethacin or Phenylbutazone (10 mg/kg)[29]

  • Plebthysmometer or digital calipers

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • On the day of the experiment, measure the initial volume of the right hind paw of each rat (V0) using a plethysmometer.

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage) 30-60 minutes before carrageenan injection.[27][29]

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection (Vt).[28][29]

Data Analysis:

  • Calculate the edema volume at each time point: ΔV = Vt - V0.

  • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:

    • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

  • The peak inflammatory response is typically observed around 3-4 hours post-injection.[27]

Model Parameter Typical Observation Significance
Peak Edema (Control)0.6 - 1.0 mL increaseEstablishes the dynamic range of the inflammatory response.
Inhibition (Indomethacin)40-60%Validates the model's sensitivity to a standard-of-care drug.
Time to Peak Effect3-4 hoursCorresponds to the prostaglandin-mediated phase of inflammation.
Systemic Inflammation: LPS-Induced Endotoxemia

This model mimics the systemic inflammatory response seen during sepsis.[17]

  • Principle: Intraperitoneal (i.p.) injection of LPS in mice or rats leads to a rapid and robust systemic release of pro-inflammatory cytokines, peaking within hours.[17][19] It is an effective model for evaluating compounds that target cytokine production and signaling.

Protocol 4: LPS-Induced Cytokine Release in Mice

Materials:

  • Male C57BL/6 or BALB/c mice (8-10 weeks old)

  • LPS (e.g., 1-5 mg/kg)

  • Test compound and vehicle

  • Positive control: Dexamethasone (5-10 mg/kg)[17]

  • Materials for blood collection (e.g., heparinized tubes) and plasma separation.

  • Cytokine ELISA kits (TNF-α, IL-6, IL-1β)

Procedure:

  • Administer the test compound, vehicle, or positive control (typically i.p. or p.o.) 30-60 minutes prior to LPS challenge.

  • Inject mice i.p. with a predetermined dose of LPS.

  • At a time point corresponding to peak cytokine release (e.g., 90 minutes for TNF-α, 3-6 hours for IL-6), collect blood via cardiac puncture or retro-orbital sinus under terminal anesthesia.

  • Centrifuge the blood to separate plasma and store at -80°C until analysis.

  • Quantify plasma cytokine levels using specific ELISA kits.

Data Analysis: Compare the plasma cytokine concentrations in the treated groups to the vehicle control group. Calculate the percentage inhibition for each cytokine.

Chronic Autoimmune Inflammation: Collagen-Induced Arthritis (CIA)

The CIA model is a gold-standard preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[30][31][32]

  • Principle: Immunization of genetically susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in Complete Freund's Adjuvant (CFA) triggers an autoimmune response against the body's own collagen in the joints.[30][31][33] This results in a progressive inflammatory arthritis characterized by synovial inflammation, cartilage erosion, and bone destruction.[32]

Diagram 3: General Workflow for Anti-Inflammatory Compound Assessment

Start Compound Library InVitro In Vitro Screening Start->InVitro TargetBased Target-Based (e.g., COX Assay) InVitro->TargetBased OR Phenotypic Phenotypic (e.g., LPS on Macrophages) InVitro->Phenotypic HitIdent Hit Identification (Potency, Selectivity) TargetBased->HitIdent Phenotypic->HitIdent LeadOpt Lead Optimization (ADME/Tox) HitIdent->LeadOpt InVivo In Vivo Validation LeadOpt->InVivo Acute Acute Model (Paw Edema) InVivo->Acute Chronic Chronic Model (Collagen-Induced Arthritis) InVivo->Chronic Candidate Preclinical Candidate Acute->Candidate Chronic->Candidate

Caption: A tiered approach from initial screening to in vivo validation.

Protocol 5: Collagen-Induced Arthritis (CIA) in Mice

Procedure Outline:

  • Immunization (Day 0): Emulsify type II collagen (bovine or chicken) in CFA. Anesthetize DBA/1 mice and administer a primary intradermal injection at the base of the tail.[31]

  • Booster (Day 21): Administer a second injection of type II collagen, this time emulsified in Incomplete Freund's Adjuvant (IFA), to boost the immune response.[31]

  • Disease Onset and Monitoring (Day ~24-35): Arthritis typically develops 26 to 35 days after the initial immunization.[31][33] Monitor animals daily for signs of arthritis.

  • Clinical Scoring: Score each paw based on a scale (e.g., 0-4) for erythema and swelling. The cumulative score per animal (max 16) reflects disease severity.

  • Compound Dosing: Begin therapeutic dosing of the test compound at the first sign of disease or prophylactically before onset.

  • Terminal Analysis (Day ~42-56): At the end of the study, collect paws for histopathological analysis to assess joint inflammation, pannus formation, and bone erosion.[34] Serum can be collected to measure anti-collagen antibody titers and cytokine levels.

Data Analysis: Compare the mean arthritis scores, disease incidence, and histological scores between treated and vehicle control groups.

Conclusion

The successful identification and validation of novel anti-inflammatory compounds require a systematic and multi-faceted approach. The methodologies described in this guide, progressing from high-throughput in vitro assays that probe specific molecular and cellular mechanisms to complex in vivo models that reflect human disease pathology, provide a robust framework for discovery. By carefully selecting assays, including rigorous controls, and thoughtfully interpreting data, researchers can effectively advance promising new candidates toward clinical development.

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available at: [Link]

  • Ghlichloo, I. & Gerriets, V. (2023). COX Inhibitors. StatPearls. Available at: [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Available at: [Link]

  • Patsnap. (2024). What are COX-1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Skelly, D. T., Hennessy, E., Dansereau, M. A., & Cunningham, C. (2019). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current topics in medicinal chemistry, 19(24), 2217–2230. Available at: [Link]

  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 2(23). Available at: [Link]

  • Fraunhofer IZI. (n.d.). Collagen induced arthritis (CIA) in mice. Available at: [Link]

  • Oeckinghaus, A., & Ghosh, S. (2011). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in immunology, 2, 55. Available at: [Link]

  • Brand, D. D. (2021). Collagen-Induced Arthritis Mouse Model. Current protocols, 1(12), e313. Available at: [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Available at: [Link]

  • Inotiv. (n.d.). Rheumatoid Arthritis Models. Available at: [Link]

  • Massive Bio. (2024). Cyclooxygenase Inhibitor. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Available at: [Link]

  • Bio-protocol. (2016). 2.7. Carrageenan-induced paw edema assay. Available at: [Link]

  • Liew, S. Y., & Lisha, J. N. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceuticals, 16(7), 955. Available at: [Link]

  • Banks, C. N., & O'Brien, E. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Brain sciences, 12(9), 1141. Available at: [Link]

  • García-Melo, L. J., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]

  • Kumar, V., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(2), 26-34. Available at: [Link]

  • Zhao, J., et al. (2019). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International journal of molecular sciences, 20(20), 5038. Available at: [Link]

  • Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs. Scandinavian journal of rheumatology. Supplement, 102, 9–21. Available at: [Link]

  • ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available at: [Link]

  • Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods (San Diego, Calif.), 37(2), 121–126. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]

  • Chorsiya, A. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. Available at: [Link]

  • LaBuda, C. J., & Fuchs, P. N. (2000). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.5. Available at: [Link]

  • ResearchGate. (2018). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. Available at: [Link]

  • University of Helsinki. (2020). DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. Helda. Available at: [Link]

  • Kelly, Á. M. (2019). Exercise alters LPS-induced glial activation in the mouse brain. Biochemical Society transactions, 47(1), 335–344. Available at: [Link]

  • Bio-protocol. (2023). Cytokine release assay. Available at: [Link]

  • Labcorp. (2021). 5 different kinds of cytokine release assays: weathering the storm. Labcorp Drug Development. Available at: [Link]

  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Available at: [Link]

  • Patsnap. (2024). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Patsnap Synapse. Available at: [Link]

  • Swinney, D. C. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical pharmacology and therapeutics, 93(4), 299–301. Available at: [Link]

  • Technology Networks. (2022). Phenotypic Versus Target-Based Screening for Drug Discovery. Available at: [Link]

  • Drug Discovery World. (2017). Phenotypic and target-based screening: complementary or competing?. Available at: [Link]

  • Md, S., et al. (2024). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 29(1), 223. Available at: [Link]

  • ResearchGate. (2013). (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Available at: [Link]

  • Wikipedia. (n.d.). Nitric oxide synthase. Available at: [Link]

  • Mateusz, G., et al. (2020). Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases. International journal of molecular sciences, 22(1), 56. Available at: [Link]

  • MDPI. (2024). Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches. Available at: [Link]

  • Papi, S., Ahmadizar, F., & Hasanvand, A. (2019). The role of nitric oxide in inflammation and oxidative stress. Immunopathologia Persa, 5(1), e08. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating VEGFR2 Inhibition by Quinolinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol to assess the inhibitory effects of quinolinone analogs on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document is designed to offer not just procedural steps, but also the scientific rationale behind them, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Critical Role of VEGFR2 in Angiogenesis and Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones.[1] This process is fundamental in development, wound healing, and tissue repair. However, in pathological conditions, particularly cancer, angiogenesis is hijacked by tumors to support their growth, invasion, and metastasis.[1][2]

The binding of Vascular Endothelial Growth Factor-A (VEGF-A) to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[3] Given its central role in tumor angiogenesis, VEGFR2 has emerged as a significant target for anticancer therapies.[1][2]

Quinolinone derivatives have shown promise as potent inhibitors of VEGFR2.[4][5][6] Many of these small molecules act as ATP-competitive inhibitors, binding to the ATP-binding site in the kinase domain of VEGFR2, thereby preventing autophosphorylation and subsequent signal transduction.[7][8][9] This guide provides detailed protocols to evaluate the efficacy of novel quinolinone analogs in inhibiting VEGFR2 activity, both at a biochemical and cellular level.

VEGFR2 Signaling Pathway

The following diagram illustrates the pivotal role of VEGFR2 in initiating the angiogenic signaling cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 Dimer pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization ATP ATP ATP->pVEGFR2 Quinolinone Quinolinone Analog Quinolinone->VEGFR2 Inhibition PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription MAPK->Transcription Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Transcription->Angiogenesis Cell_Assay_Workflow Start Start: Quinolinone Analogs Proliferation Endothelial Cell Proliferation Assay Start->Proliferation Migration Endothelial Cell Migration Assay Start->Migration Tube_Formation Endothelial Cell Tube Formation Assay Start->Tube_Formation Data_Analysis Data Analysis: IC50 & Phenotypic Effects Proliferation->Data_Analysis Migration->Data_Analysis Tube_Formation->Data_Analysis

Caption: Workflow for evaluating quinolinone analogs in cell-based angiogenesis assays.

Endothelial Cell Proliferation Assay

Principle: This assay measures the effect of quinolinone analogs on the proliferation of endothelial cells, a critical step in angiogenesis. A common method is the MTT assay, which measures the metabolic activity of viable cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

  • Treatment: Treat the cells with serial dilutions of the quinolinone analogs in the presence of a pro-angiogenic stimulus, such as 20 ng/mL VEGF-A. Include appropriate controls (vehicle, VEGF-A alone).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the VEGF-A-stimulated control and determine the IC50 value.

Endothelial Cell Migration Assay (Transwell Assay)

Principle: This assay, also known as the Boyden chamber assay, assesses the ability of quinolinone analogs to inhibit the directional migration of endothelial cells towards a chemoattractant. [10] Materials:

  • Transwell inserts (8 µm pore size)

  • HUVECs

  • Serum-free medium

  • VEGF-A

  • Calcein AM or Crystal Violet

Protocol:

  • Chamber Preparation: Place Transwell inserts into a 24-well plate.

  • Chemoattractant Addition: Add medium containing VEGF-A (e.g., 50 ng/mL) to the lower chamber.

  • Cell Seeding: Seed serum-starved HUVECs in the upper chamber in serum-free medium containing various concentrations of the quinolinone analogs.

  • Incubation: Incubate for 4-6 hours at 37°C to allow for cell migration.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Staining and Visualization: Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet or a fluorescent dye like Calcein AM.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Data Analysis: Quantify the inhibition of migration as a percentage of the VEGF-A-stimulated control and determine the IC50 value.

Endothelial Cell Tube Formation Assay

Principle: This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, a key step in the later stages of angiogenesis. [4][5] Materials:

  • Matrigel® or other basement membrane extract

  • HUVECs

  • EGM-2 medium

  • VEGF-A

  • Calcein AM

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Seed HUVECs onto the Matrigel®-coated wells in medium containing VEGF-A and serial dilutions of the quinolinone analogs.

  • Incubation: Incubate for 6-18 hours to allow for tube formation.

  • Visualization: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.

  • Quantification: Quantify the tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Data Analysis: Determine the concentration-dependent inhibition of tube formation and calculate the IC50 value based on the quantified parameters.

Data Interpretation: Bridging Biochemical and Cellular Results

It is common to observe a discrepancy between the IC50 values obtained from biochemical and cell-based assays. [11][12][13]Typically, the IC50 values from cell-based assays are higher than those from biochemical assays. This can be attributed to several factors:

  • Cellular Permeability: The compound may have poor permeability across the cell membrane.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

  • Off-Target Effects: The compound may have off-target effects that influence cell viability or the signaling pathways being studied. [3]* Protein Binding: The compound may bind to other cellular proteins, reducing its effective concentration at the target.

  • Metabolism: The compound may be metabolized by the cells into less active or inactive forms.

A significant difference between biochemical and cellular IC50 values provides valuable information for lead optimization, highlighting the need to improve the compound's cellular activity and pharmacokinetic properties.

Safety and Handling of Quinolinone Analogs

Quinoline and its derivatives should be handled with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation, ingestion, and skin contact. Quinoline is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, is suspected of causing genetic defects, and may cause cancer. [14][15][16]* Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and strong acids. [14]* Disposal: Dispose of waste according to local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) for each quinolinone analog before use.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of quinolinone analogs as VEGFR2 inhibitors. By combining a direct biochemical kinase assay with a suite of functional cell-based assays, researchers can gain a thorough understanding of a compound's potency, cellular efficacy, and potential as an anti-angiogenic therapeutic agent. Careful execution of these protocols and thoughtful interpretation of the data are critical for the successful advancement of novel VEGFR2 inhibitors in the drug discovery pipeline.

References

  • Chen, X., et al. (2025). Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway. Arch Pharm (Weinheim), 358(7). Available at: [Link]

  • ResearchGate. (n.d.). Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF‐Induced VEGFR2 Signaling Pathway | Request PDF. Available at: [Link]

  • Kumar, A., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(3), 386-425. Available at: [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Available at: [Link]

  • ResearchGate. (n.d.). VEGFR-2 inhibition of the most active compounds compared to the reference drug. Available at: [Link]

  • Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • OpenScience.ink. (2025). Multi‐Target Rational Design and Synthesis of Some 2‐Quinolinone Antitumor Candidates Downregulating the Expression of EGFR, VEGFR‐2, and Telomerase With Apoptotic Potential. Drug development research. Available at: [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). QUINOLINE 97% (For Synthesis) - MSDS. Available at: [Link]

  • Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Available at: [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Available at: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available at: [Link]

  • MDPI. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 16(11), 1599. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available at: [Link]

  • Nature. (2025). Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization. Oncogene, 44(1), 1-15. Available at: [Link]

  • Frontier in Medical and Health Research. (2025). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules, 27(15), 4945. Available at: [Link]

  • StatPearls Publishing. (2023). Angiogenesis Assays. Available at: [Link]

  • ResearchGate. (2014). Can anyone troubleshoot my procedure for tubule formation on MatriGel-HUVECs?. Available at: [Link]

  • ibidi. (n.d.). Angiogenesis Assays. Available at: [Link]

  • Jackson, J. R., et al. (2004). Current methods for assaying angiogenesis in vitro and in vivo. Methods in Molecular Biology, 289, 1-19. Available at: [Link]

  • ResearchGate. (2021). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Molecule: 6-Acetyl-3,4-dihydroquinolin-2(1H)-one CAS: 62245-12-9 Role: Key intermediate in the synthesis of phosphodiesterase III inhibitors (e.g., Cilostazol).[1][2][3] Core Instability Issue: The 3,4-dihydroquinolin-2-one core is susceptible to oxidative dehydrogenation , converting it into the fully aromatic quinolin-2-one.[1][2][3] This reaction is accelerated by light, basic pH, and trace transition metals in solution, often resulting in solution discoloration (yellowing) and "ghost peaks" in HPLC analysis.[3]

Interactive Troubleshooting Guide (FAQs)

Category A: Solubility & Stock Preparation[2]

Q1: My compound precipitates immediately upon dilution into aqueous buffer. How do I maintain solubility?

  • Diagnosis: The lactam core and acetyl group render the molecule lipophilic (LogP ~1.5–2.0).[3] It has negligible intrinsic water solubility.[1][2][3]

  • Root Cause: "Crash-out" occurs because the water fraction exceeds the "solubility capacity" of the cosolvent system.[2][3]

  • Protocol:

    • Primary Solvent: Dissolve stock in 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1][2][3] Target concentration: 10–50 mM.[1][2][3]

    • Cosolvent Strategy: Do not dilute directly into pure water.[1][2][3] Use a "step-down" dilution:

      • Step 1: Dilute stock into 50:50 DMSO:Water.[1][2][3]

      • Step 2: Dilute further into assay buffer.[1][2][3]

    • Limit: Maintain final DMSO concentration >0.5% v/v for assay concentrations >10 µM.

Q2: Can I use ethanol or methanol as a stock solvent?

  • Recommendation: Avoid for long-term storage.

  • Reasoning: While soluble, protic solvents (alcohols) can facilitate nucleophilic attack on the acetyl group or lactam ring under stressed conditions (pH extremes). Furthermore, evaporation rates in alcohols alter stock concentration over time.[3] DMSO is the gold standard for stability.[2][3]

Category B: Chemical Stability & Discoloration[1][3]

Q3: My clear stock solution turned yellow/brown after 24 hours. Is it degraded?

  • Diagnosis: Yes, this is the hallmark of Oxidative Dehydrogenation .[3]

  • Mechanism: The C3-C4 bond in the dihydro- ring is susceptible to oxidation, forming the fully aromatic conjugated system (6-Acetylquinolin-2(1H)-one).[1][2][3] This extended conjugation shifts the UV absorption, causing yellowing.[3]

  • Immediate Action:

    • Check LC-MS for a peak with [M-2] mass unit difference (Loss of 2 Hydrogens).[1][2][3]

    • Discard the stock.[1][2][3]

  • Prevention Protocol:

    • De-gas solvents: Sparge DMSO with Nitrogen or Argon for 15 minutes before dissolving the solid.[2][3]

    • Amber Glass: Store in amber vials to prevent photo-oxidation.[1][2][3]

    • Headspace: Purge the vial headspace with inert gas before sealing.[2][3]

Q4: I see a new impurity peak at RRT 0.9 or 1.1 in my HPLC. What is it?

  • Likely Candidate: The "M-2" aromatic impurity (6-Acetylquinolin-2(1H)-one).[1][2][3]

  • Alternative Candidate: If using methanol/ethanol, check for acetal formation at the acetyl ketone (M+14 or M+28 shifts depending on solvent).[3]

Diagnostic Visualization

Figure 1: Troubleshooting Logic Flow

TroubleshootingFlow Start Observation Precipitation Precipitation / Turbidity Start->Precipitation Discoloration Yellowing / Browning Start->Discoloration GhostPeak HPLC Ghost Peak (M-2) Start->GhostPeak SolubilityLimit Hydrophobic Crash-out (High Water %) Precipitation->SolubilityLimit Oxidation Oxidative Dehydrogenation (Aromatization) Discoloration->Oxidation LightExposure Photo-oxidation (UV Exposure) Discoloration->LightExposure GhostPeak->Oxidation Action_DMSO Increase DMSO % Use Step-down Dilution SolubilityLimit->Action_DMSO Action_Degas Degas Solvents (N2/Ar) Use Amber Vials Oxidation->Action_Degas LightExposure->Action_Degas Action_QC Verify via LC-MS (Check for M-2 Peak) Action_Degas->Action_QC

Caption: Diagnostic logic flow connecting physical observations (precipitation, color change) to chemical root causes and remediation steps.

Figure 2: Primary Degradation Pathway (Aromatization)[1][2]

DegradationPathway Parent This compound (Colorless / Off-white) MW: 189.2 Intermediate Radical Intermediate (Light/Air Induced) Parent->Intermediate + O2 / hν (Oxidation) Product 6-Acetylquinolin-2(1H)-one (Yellow/Brown Impurity) MW: 187.2 (M-2) Intermediate->Product - 2H (Dehydrogenation)

Caption: The dominant instability pathway: oxidative dehydrogenation of the dihydro-ring to the fully aromatic quinolone.[1][2]

Technical Data & Protocols

Table 1: Physicochemical Profile[3][4]
PropertyDataImplication for Handling
Molecular Weight 189.21 g/mol Standard calculations.[1][2][3]
LogP (Predicted) ~1.5 – 1.8Moderate lipophilicity; requires organic cosolvent.[1][2][3]
pKa (Lactam NH) ~11.5Stable in neutral/acidic pH; deprotonates in strong base.[1][2][3]
Solubility (Water) < 0.1 mg/mLInsoluble.[1][2][3] Do not use water for stock.[1][2][3]
Solubility (DMSO) > 50 mg/mLPreferred solvent.
UV Max ~250–260 nmDihydro-form absorbs in UV; Aromatic form shifts to visible (yellow).[1][2][3]
Protocol: Preparation of Stable Stock Solution (50 mM)

Objective: Create a stock solution stable for >1 month at -20°C.

  • Materials:

    • This compound solid.[1][2][3][4]

    • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[2][3]

    • Amber glass vial with PTFE-lined screw cap.[1][2][3]

    • Nitrogen or Argon gas source.[1][2][3]

  • Procedure:

    • Step 1: Weigh 94.6 mg of solid into the amber vial.

    • Step 2: Sparge the anhydrous DMSO with Nitrogen for 5–10 minutes to remove dissolved oxygen.[2][3]

    • Step 3: Add 10.0 mL of the de-gassed DMSO to the vial.

    • Step 4: Vortex for 30 seconds until fully dissolved.

    • Step 5: Flush the headspace of the vial with Nitrogen for 10 seconds.[3]

    • Step 6: Seal tightly and store at -20°C.

  • Validation:

    • Upon thawing, the solution should remain clear/colorless.[3] If yellow, check purity.

References & Authority

  • Synthesis & Impurity Context:

    • Title: "Highly pure cilostazol and an improved process for obtaining same."

    • Relevance: Identifies the dihydroquinolinone intermediates and their propensity for impurity formation during scale-up.

    • Source: US Patent Application 20050222202A1.[1][2][3]

    • Link:[1][2]

  • Chemical Structure & Properties:

    • Title: "6-Acetyl-3,4-dihydro-2(1H)-quinolinone - PubChem Compound Summary."[1][2][3]

    • Relevance: Provides physical property data (LogP, H-bond donors) essential for solubility predictions.[1][2][3]

    • Source: National Center for Biotechnology Information (2023).[1][2][3]

    • Link:[1][2]

  • Solubility Data (General DMSO):

    • Title: "DMSO Solubility Assessment for Fragment-Based Screening."

    • Relevance: Validates the use of DMSO for fragment-like molecules with similar physicochemical profiles (MW < 200, aromatic rings).

    • Source: MDPI, Molecules (2021).[2][3]

    • Link:[1][2]

  • Degradation Mechanism (Quinolinones):

    • Title: "Synthesis of related substances of Cilostazol."[2][3]

    • Relevance: Specifically discusses the dehydrogenation of the 3,4-dihydroquinolinone ring to the quinolinone form as a primary impurity pathway (M-2 peak).

    • Source:Heterocycles (2009).[1][2][3]

    • Link:

Sources

Technical Support Hub: Friedel-Crafts Acylation of Quinolinone Scaffolds

[1]

Status: Active Operator: Senior Application Scientist Topic: Optimization & Troubleshooting of Acylation in Quinolin-2(1H)-one Systems[1]

Critical Parameter Optimization

Friedel-Crafts (FC) acylation on quinolinone (carbostyril) scaffolds is deceptively difficult.[1] Unlike benzene, the quinolinone system presents a "push-pull" electronic environment: the nitrogen atom activates the ring, but the adjacent carbonyl group and the Lewis Acid (LA) complexation significantly deactivate it.[1]

To achieve consistent yields of the 6-acyl derivative (the pharmacologically active core for drugs like Cilostazol), you must control three specific variables.

A. The "Lewis Acid Sink" Effect (Stoichiometry)
  • The Problem: Users often treat

    
     as a catalyst (0.1–1.0 eq).[1] This fails in quinolinones.[1]
    
  • The Science: The lactam carbonyl and the nitrogen lone pair are Lewis bases.[1] They coordinate with ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     immediately, forming a non-reactive complex.[1] This removes the LA from the reaction before it can generate the acylium ion.[1] Furthermore, the product (a ketone) also complexes with the LA.[1]
    
  • The Fix: You must use 2.5 to 3.5 equivalents of Lewis Acid.[1]

    • 1.0 eq for the lactam complexation.[1]

    • 1.0 eq for the acylating agent (to form the acylium ion).[1]

    • 0.5–1.5 eq excess to drive the reaction and handle product complexation.[1]

B. Solvent Thermodynamics
  • Nitrobenzene: The "Gold Standard" for difficult substrates.[1] It solubilizes the aluminum complex, allowing the reaction to proceed at high temperatures (

    
    ) required to overcome ring deactivation.[1]
    
  • Dichloromethane (DCM): Good for milder acylations but often precipitates the intermediate complex, stopping the reaction (heterogeneous "stalling").

  • Melt (Solvent-Free): Using the acyl chloride in excess or a neat mixture with

    
     often facilitates the Fries Rearrangement  pathway if direct acylation fails.
    
C. Temperature & Regioselectivity
  • Kinetic Control (

    
    ):  Favors N-acylation (attack at the lactam nitrogen) or O-acylation (at the lactim oxygen).
    
  • Thermodynamic Control (

    
    ):  Favors C6-acylation  (para to the nitrogen).[1] High heat is required to reverse N-acylation and drive the electrophilic attack at the carbon ring.[1]
    
Visualizing the Pathway

The following diagram illustrates the competition between N-acylation (kinetic trap) and the desired C-acylation, highlighting the necessity of heat and acid to drive the pathway.[1]

QuinolinoneAcylationStartQuinolin-2(1H)-oneComplexLA-Substrate Complex(Deactivated)Start->Complex + AlCl3 (1 eq)NAcylN-Acyl Intermediate(Kinetic Trap)Start->NAcyl Low TempFastC6Product6-Acyl Product(Thermodynamic)Complex->C6Product + Acylium>60°CNAcyl->C6Product Fries Rearrangement(Acid/Heat)AcyliumAcylium Ion(R-C=O+)Acylium->C6Product Electrophilic Attack

Caption: Reaction pathway showing the "Kinetic Trap" of N-acylation and the thermodynamic requirement for C6-substitution.

Troubleshooting Dashboard

Consult this matrix if your reaction is underperforming.

SymptomProbable CauseCorrective Action
No Reaction (SM recovered) Catalyst Poisoning. Moisture in reagents or insufficient LA equivalents.[1]1. Flame-dry glassware. 2. Increase

to 3.0 eq . 3. Ensure Acyl Chloride is distilled/fresh.
Product is N-Acylated Temperature too low. The reaction stopped at the kinetic intermediate.1. Increase temperature to 80–100°C . 2. Extend reaction time (4–12h). 3. Switch solvent to Nitrobenzene.[1]
Black Tarry Mixture Exotherm runaway or polymerization.1.[1] Add

slowly as a solid to the cooled solution. 2. Control internal temp

during addition.[1]
Low Yield (<40%) Heterogeneous Stalling. The complex precipitated and stopped reacting.[1]1. Switch to a higher boiling, more polar solvent (Nitrobenzene).[1] 2. Use vigorous mechanical stirring (overhead stirrer), not magnetic.[1]
Emulsion during Workup Aluminum Hydroxide Gel. Standard water quench creates a gelatinous mess.[1]1. Quench into ice-cold 2M HCl . 2. Stir for 30 mins to fully solubilize aluminum salts before extraction.
Standard Operating Procedure (SOP)

Protocol: Synthesis of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one Targeting the key intermediate for Cilostazol.

Reagents:

  • 3,4-Dihydroquinolin-2(1H)-one (1.0 eq)[1]

  • Acetyl Chloride (1.2 eq)[1]

  • Aluminum Chloride, anhydrous (3.0 eq)[1]

  • Dichloromethane (DCM) or Nitrobenzene (Solvent)[1]

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with an overhead stirrer (magnetic stirring often fails due to slurry thickness), reflux condenser, and addition funnel. Maintain inert atmosphere (

    
     or Ar).[1]
    
  • Complexation: Suspend the quinolinone (10 mmol) in DCM (30 mL). Cool to

    
    .
    
  • Catalyst Addition: Add powdered

    
     (30 mmol) portion-wise over 15 minutes. Note: The mixture will turn yellow/orange and may fume.
    
  • Acylation: Add Acetyl Chloride (12 mmol) dropwise over 10 minutes at

    
    .
    
  • Reaction Drive:

    • Option A (DCM): Warm to reflux (

      
      ) and hold for 12–16 hours.
      
    • Option B (Nitrobenzene): Heat to

      
       for 4–6 hours (Higher yield, harder workup).
      
  • Quench (Critical): Pour the reaction mixture slowly into a beaker containing 200g crushed ice and 50mL conc. HCl . Stir vigorously for 30 minutes until the aluminum complex breaks and layers clarify.

  • Isolation: Filter the solid precipitate (if product is insoluble in water) or extract with DCM/EtOAc.[1] Wash organic layer with brine, dry over

    
    , and recrystallize from Ethanol.[1]
    
Decision Tree: Optimization Logic

Use this flow to determine the next step in your optimization campaign.

OptimizationTreeStartStart OptimizationCheckYieldIs Yield > 60%?Start->CheckYieldSuccessProtocol ValidatedCheckYield->SuccessYesCheckRegioIs Regioselectivity C6?CheckYield->CheckRegioNoIncreaseTempIncrease Temp to 80°C(Force Thermodynamic)CheckRegio->IncreaseTempNo (N-Acyl found)IncreaseLAIncrease AlCl3 to 3.5 eq(Overcome Complexation)CheckRegio->IncreaseLAYes (Low Conversion)IncreaseTemp->CheckYieldIncreaseLA->CheckYield

Caption: Logic flow for addressing yield and regioselectivity issues.

Frequently Asked Questions (FAQs)

Q: Why does the reaction turn into a solid rock in the flask? A: This is the "Red Aluminum Complex." The intermediate forms a coordinate polymer with the solvent and catalyst.[1]

  • Fix: Do not use magnetic stirring. Use a heavy-duty overhead mechanical stirrer.[1] If using DCM, dilute the reaction volume or switch to Nitrobenzene.[1]

Q: Can I use other Lewis Acids like


 or 

?
A:No.

1

1

1

Q: I see a peak for the 8-isomer. How do I eliminate it? A: The 6-position is sterically favored and electronically activated by the nitrogen.[1] The 8-position is sterically hindered.[1] If you see 8-acylation, ensure you are not running the reaction too hot (

11

Q: Can I do this solvent-free? A: Yes. This is often called the "Fries" approach.[1] You can mix the N-acetyl-quinolinone with solid


11
References
  • Friedel-Crafts Acylation of Nitrogen Heterocycles. Organic Chemistry Portal. [Link][1]

  • Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 2019. [Link][1]

  • Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline. Journal of the Chemical Society, Perkin Transactions 1. [Link]

troubleshooting inconsistent results in biological assays with 6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. You are likely here because your dose-response curves are non-sigmoidal, your fluorescence readouts are erratic, or your compound is precipitating in cell culture media.

6-Acetyl-3,4-dihydroquinolin-2(1H)-one (often an intermediate in the synthesis of bioactive agents like cilostazol) is a valuable scaffold, but it presents distinct physicochemical challenges in biological assays. This guide bypasses generic advice to address the specific "pain points" of this quinolinone derivative: hydrophobicity-driven precipitation and intrinsic fluorescence interference .

Part 1: Solubility & Compound Handling

The Issue: Inconsistent IC50 values or "flat" dose-response curves at high concentrations. The Cause: This compound is a planar, lipophilic molecule. Direct dilution from 100% DMSO into aqueous media often causes "crash-out" (micro-precipitation) that is invisible to the naked eye but devastating to assay stoichiometry.

Troubleshooting Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the assay well. The rapid change in polarity causes immediate aggregation. Use this stepwise solvent shift to maintain solubility.

Step-by-Step Protocol:

  • Prepare Master Stock: Dissolve neat powder in 100% DMSO to 10 mM or 20 mM. Vortex until clear.

  • Create Intermediate Plate: Perform your serial dilutions in 100% DMSO first.

  • The "Solvent Shift" (Critical Step): Transfer these DMSO dilutions into an intermediate plate containing culture media or buffer to create a 10x working concentration (resulting in 10% DMSO).

    • Why? This allows the compound to associate with buffer components (like BSA) while still having enough organic solvent to prevent crashing.

  • Final Addition: Transfer from the 10x intermediate plate to your final assay plate (1:10 dilution). Final DMSO concentration will be 1%.

Visualization: Solubility Workflow

SolubilityProtocol Stock Master Stock (100% DMSO) Dilution Serial Dilution (100% DMSO) Stock->Dilution Step 1 Intermediate Intermediate Plate (10% DMSO + Media) Dilution->Intermediate Step 2: 1:10 Dilution (Prevents Shock) Assay Final Assay Plate (1% DMSO) Intermediate->Assay Step 3: Final Dosing

Figure 1: The "Solvent Shift" workflow minimizes precipitation shock by buffering the polarity transition.

Part 2: Optical Interference (Fluorescence)

The Issue: You observe high background signal in fluorescence-based assays (e.g., DAPI staining, blue-fluorescent substrates) or "gain of signal" in inhibition assays. The Cause: The dihydroquinolinone core possesses intrinsic fluorescence . It absorbs in the UV range (~250–300 nm) and can emit fluorescence in the blue region (~350–450 nm) [1, 2]. This overlaps with common coumarin-based substrates or nuclear stains.

Diagnostic Table: Is Your Readout Compromised?
Assay TypeRisk LevelMechanism of InterferenceSolution
DAPI / Hoechst High Emission overlap (Blue). Compound stains cytoplasm/nucleus non-specifically.Use Red/Far-Red nuclear stains (e.g., DRAQ5).
FRET / TR-FRET Medium Quenching or donor-bleed-through if donor is in UV/Blue range.Use Time-Resolved Fluorescence (TRF) with long-lifetime lanthanides.
Luminescence Low Unlikely to interfere unless compound precipitates and scatters light.Recommended alternative.
Absorbance (OD) Medium Compound absorbs at <300nm.Measure at >400nm or perform background subtraction.
Protocol: Spectral Background Correction

If you must use a fluorescent readout overlapping with the compound:

  • Blank Preparation: Prepare a "Compound Only" well (Compound + Buffer + DMSO). No Enzyme/Cells.

  • Read Plate: Measure fluorescence at your assay's excitation/emission wavelengths.

  • Calculate Signal-to-Background (S/B):

    
    
    
  • Threshold: If

    
    , the compound is interfering. You must subtract this value from your experimental wells.
    

Part 3: Chemical Integrity & Impurities

The Issue: Batch-to-batch variability in toxicity or potency. The Cause: this compound is often synthesized via Friedel-Crafts acylation using Aluminum Chloride (AlCl3) [3]. Residual aluminum is highly cytotoxic and can inhibit phosphate-dependent enzymes (like kinases or ATPases), leading to false positives.

Quality Control Checklist

Before starting a major screen, validate your material:

  • Check for Aluminum: If the compound appears "sticky" or kills cells rapidly (< 1 hour), request an elemental analysis or ICP-MS.

  • Check for Hydrolysis: The acetyl group is relatively stable, but the amide bond in the lactam ring can hydrolyze in strong acids/bases. Store stock solutions in anhydrous DMSO at -20°C. Avoid freeze-thaw cycles which introduce moisture.

Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Inconsistent Assay Results CheckSolubility Is solution cloudy at 100µM? Start->CheckSolubility CheckFluorescence Is readout Fluorescent (Blue/UV)? CheckSolubility->CheckFluorescence No Precipitation Precipitation Issue: Use 'Solvent Shift' Protocol CheckSolubility->Precipitation Yes CheckControl Run 'No Enzyme' Control CheckFluorescence->CheckControl Yes BioActivity True Biological Effect or Impurity (AlCl3)? CheckFluorescence->BioActivity No (Luminescence/Abs) Interference Optical Interference: Change Fluorophore or Subtract Background CheckControl->Interference Signal High CheckControl->BioActivity Signal Low

Figure 2: Logic flow for diagnosing assay inconsistencies.

Part 4: Biological Context (Mechanism of Action)

The Issue: Unexpected modulation of cAMP levels or platelet aggregation. The Insight: This compound is the core scaffold of Cilostazol , a PDE3 (Phosphodiesterase 3) inhibitor [4]. Even if you are testing for a different target, this scaffold may exhibit weak PDE3 inhibition (off-target effect).

  • Impact: In cell-based assays, this leads to elevated cAMP levels, which can activate PKA and phosphorylate downstream targets (e.g., CREB, VASP) independent of your intended pathway.

  • Control: Include a known PDE3 inhibitor (like Cilostazol or Milrinone) as a positive control to benchmark the magnitude of this off-target effect.

References

  • National Institutes of Health (NIH). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (Discusses fluorescence properties of quinolinone scaffolds).

  • PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Compound Summary. (Structural and chemical property data).[1][2][3][4][5]

  • Google Patents. Method for preparing cilostazol. (Details the synthesis via AlCl3 Friedel-Crafts reaction, highlighting potential impurities).

  • ChemicalBook. Cilostazol Synthesis Routes. (Confirming this compound as the key intermediate).

Sources

Validation & Comparative

A Comparative Guide to 6-Acetyl-3,4-dihydroquinolin-2(1H)-one and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dihydroquinolinone Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 3,4-dihydroquinolin-2(1H)-one core is one such scaffold, forming the backbone of numerous agents with applications ranging from anticancer to anti-inflammatory and antimicrobial therapies.[1][2][3] Its rigid, bicyclic structure provides a three-dimensional arrangement of substituents that can be finely tuned to optimize interactions with specific protein targets.

This guide focuses on 6-Acetyl-3,4-dihydroquinolin-2(1H)-one , a representative member of this class, and provides a comparative analysis of its performance against structurally similar compounds. By examining how subtle molecular modifications influence biological activity—a practice known as Structure-Activity Relationship (SAR) studies—we can elucidate the key determinants of efficacy and selectivity.[4][5] This understanding is paramount for researchers, scientists, and drug development professionals aiming to design next-generation therapeutics with improved potency and safety profiles.

Physicochemical Profile and Synthesis of the Core Scaffold

This compound (also known as 6-acetyl-1,2,3,4-tetrahydroquinolin-2-one) is an organic compound belonging to the quinoline family.[1] Its core structure features a dihydroquinolinone system with an acetyl group (-COCH₃) at the 6th position. This acetyl group is a key feature, acting as both a hydrogen bond acceptor and a potential reactive handle for further chemical modification.

General Synthesis Pathway

The synthesis of dihydroquinolinone derivatives can be achieved through various routes.[6][7] A common and robust method is the intramolecular Friedel-Crafts alkylation, which provides a reliable pathway to the core bicyclic system. The causality behind this choice lies in its efficiency and the availability of starting materials. The reaction proceeds by forming a new carbon-carbon bond to create the second ring, a thermodynamically favorable process driven by the formation of a stable aromatic system.

Below is a generalized workflow illustrating this synthetic approach.

G cluster_start Starting Materials cluster_process Core Reaction cluster_product Intermediate Product A N-(4-methoxyphenyl)-3-chloropropionamide B Intramolecular Friedel-Crafts Alkylation A->B Reagent C Lewis Acid Catalyst (e.g., AlCl3) High Temperature B->C Conditions D 6-Hydroxy-3,4-dihydroquinolinone B->D Yields A 1. Seed cancer cells (e.g., MCF-7) in a 96-well plate B 2. Incubate for 24h for cell adherence A->B C 3. Treat cells with varying concentrations of test compounds (e.g., 0.1 to 100 µM) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) D->E F 6. Incubate for 4h. Viable cells convert MTT to formazan crystals. E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Read absorbance at ~570nm using a plate reader G->H I 9. Calculate IC₅₀ value (concentration for 50% inhibition of cell growth) H->I

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, HepG-2) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compounds A, B, C) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability versus compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This guide demonstrates that this compound is a valuable starting point for medicinal chemistry exploration. The 3,4-dihydroquinolin-2(1H)-one scaffold is highly adaptable, and minor modifications, such as altering the substituent at the 6-position, can profoundly impact biological activity, shifting its application from a general cytotoxic agent to a potent and selective modulator of specific cellular pathways. [5] The comparative data underscores a clear structure-activity relationship:

  • Halogenation at the 6-position can enhance anticancer potency.

  • Modulating side-chain length and complexity can optimize interactions with hydrophobic pockets or entirely different protein targets, as seen in the development of immunosuppressive agents. [8] Future research should focus on synthesizing a broader array of analogs to further refine these SAR models. Exploring substitutions at other positions on the quinolinone ring could unlock novel biological activities. Moreover, combining this scaffold with other pharmacophores to create hybrid molecules may lead to compounds with dual mechanisms of action, a promising strategy for overcoming drug resistance in cancer therapy. [9][10]

References

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • ScienceDirect. (2022). Review on recent development of quinoline for anticancer activities. [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • PubMed. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. [Link]

  • Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • ResearchGate. (n.d.). Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. [Link]

  • MDPI. (n.d.). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities. [Link]

  • MDPI. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. [Link]

  • Taylor & Francis Online. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • ResearchGate. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. [Link]

  • PubMed. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. [Link]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]

  • ResearchGate. (n.d.). Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. [Link]

  • PubMed. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. [Link]

  • Google Patents. (n.d.). WO2014152657A1 - 6-acetylmorphine analogs, and methods for their synthesis and use.
  • MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • Royal Society of Chemistry. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]

  • National Institutes of Health. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]

  • PubMed. (2016). Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. [Link]

  • OMICS Online. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. [Link]

  • IndiaMART. (n.d.). 6-acetyl-1,2,3,4- Tetrahydroquinolin-2-one. [Link]

  • Auctores Journals. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]

  • PubMed Central. (n.d.). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison and cross-validation of analytical methods for 6-Acetyl-3,4-dihydroquinolin-2(1H)-one, a key intermediate and potential impurity in the synthesis of various pharmacologically active compounds. As researchers, scientists, and drug development professionals, the choice of analytical methodology directly impacts the integrity of preclinical and clinical data. This document will navigate the critical aspects of method selection, validation, and cross-validation, grounded in scientific principles and regulatory expectations.

Introduction to this compound and the Imperative for Robust Analytics

This compound is a quinolinone derivative, a class of compounds with diverse biological activities.[1] Its presence as an intermediate or impurity necessitates the development of precise and accurate analytical methods for its detection and quantification. The structural features of this molecule, including a fused bicyclic system and an acetyl group, influence its physicochemical properties such as solubility and chromatographic behavior.[2] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This guide will focus on two of the most powerful and widely used analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Arsenal: A Head-to-Head Comparison of HPLC and LC-MS/MS

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the desired level of structural information.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, offering a balance of resolution, sensitivity, and cost-effectiveness.[4] For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical choice due to the compound's moderate polarity.

Principle of Operation: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The acetyl group and the quinolinone core of the target analyte will interact with the stationary phase, and by modulating the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile or methanol), its retention time can be controlled to achieve separation from other components.[5]

Strengths for this Application:

  • Robustness and Reliability: HPLC is a well-established and robust technique, with a vast body of literature supporting its use in pharmaceutical quality control.[6]

  • Cost-Effectiveness: Compared to mass spectrometry-based methods, HPLC with UV detection has lower instrumentation and operational costs.

  • Ease of Use: The technique is relatively straightforward to operate and troubleshoot.

Limitations:

  • Limited Specificity: UV detection relies on the chromophoric nature of the analyte. While the quinolinone ring system provides UV absorbance, co-eluting impurities with similar spectral properties can interfere with accurate quantification.

  • Lower Sensitivity: Compared to LC-MS/MS, UV detection is generally less sensitive, which can be a limitation when quantifying trace-level impurities or metabolites in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[7] This technique is particularly advantageous for bioanalytical applications where the analyte is present at low concentrations in a complex matrix.[8]

Principle of Operation: After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides exceptional specificity.[9]

Strengths for this Application:

  • Unparalleled Specificity: The ability to monitor a specific precursor-to-product ion transition virtually eliminates interferences from matrix components and co-eluting impurities.[9]

  • Exceptional Sensitivity: LC-MS/MS can achieve detection limits in the picogram to femtogram range, making it ideal for pharmacokinetic studies and the analysis of trace impurities.[10]

  • Structural Information: Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, valuable structural information.[11]

Limitations:

  • Matrix Effects: Ion suppression or enhancement caused by components in the sample matrix can affect the accuracy and precision of quantification.[12] Careful method development and the use of an appropriate internal standard are crucial to mitigate these effects.

  • Higher Cost and Complexity: LC-MS/MS instrumentation is more expensive to acquire and maintain, and requires a higher level of operator expertise.

Experimental Protocols: A Blueprint for Method Development and Validation

The following sections provide detailed, step-by-step methodologies for the development and validation of both an RP-HPLC-UV and an LC-MS/MS method for this compound. These protocols are designed to be self-validating, incorporating the principles outlined in the International Council for Harmonisation (ICH) guidelines.[13]

RP-HPLC-UV Method for Purity and Impurity Determination

This method is designed for the quantification of this compound as a bulk drug substance and for the determination of its process-related impurities.

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Stock & Working Standards hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject Inject Samples & Standards hplc_system->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for RP-HPLC-UV Analysis.

Step-by-Step Protocol:

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient is recommended to ensure the separation of potential impurities with varying polarities. A starting condition of 95% A and 5% B, ramping to 50% B over 20 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm (based on the UV absorbance maxima of the quinolinone chromophore).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for linearity assessment.

    • Sample Solution: Prepare the sample solution at a similar concentration to the primary standard solution.

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions to demonstrate that the method can resolve the main peak from any degradation products.[1][14]

    • Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the linearity data.

    • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during normal use.

LC-MS/MS Method for Quantification in Biological Matrices

This method is tailored for the sensitive and selective quantification of this compound in plasma for pharmacokinetic studies.

Experimental Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis spike Spike Plasma with Analyte & IS extract Protein Precipitation / LLE spike->extract evaporate Evaporate & Reconstitute extract->evaporate inject_lcms Inject into LC-MS/MS evaporate->inject_lcms acquire_lcms Acquire MRM Data inject_lcms->acquire_lcms integrate_lcms Integrate Peaks acquire_lcms->integrate_lcms quantify_lcms Quantify using Calibration Curve integrate_lcms->quantify_lcms report_lcms Generate Report quantify_lcms->report_lcms

Caption: Workflow for LC-MS/MS Bioanalysis.

Step-by-Step Protocol:

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is preferred for faster analysis and better resolution.

    • Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for rapid analysis.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A fast gradient is typically used in bioanalysis.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • This compound: The precursor ion will be the protonated molecule [M+H]⁺. The product ion will be determined by infusing a standard solution and optimizing the collision energy.

      • Internal Standard (IS): A stable isotope-labeled analog of the analyte is the ideal IS. If unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used.

  • Sample Preparation:

    • Protein Precipitation: To 200 µL of plasma, add 600 µL of acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): An alternative to protein precipitation that can provide a cleaner extract.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase composition.

  • Bioanalytical Method Validation (as per FDA and EMA Guidelines): [8][12]

    • Selectivity: Analyze at least six different batches of blank plasma to ensure no endogenous interferences are observed at the retention times of the analyte and IS.[12]

    • Calibration Curve: Prepare a calibration curve in the biological matrix over the expected concentration range. A minimum of six non-zero standards should be used.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days. The accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (RSD) should not exceed 15% (20% at the LLOQ).[3]

    • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a neat solution.

    • Recovery: Determine the extraction efficiency of the sample preparation method.

    • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.

Cross-Validation: Bridging the Methodological Divide

Cross-validation is the process of comparing the results from two different analytical methods to ensure that they provide equivalent data. This is particularly important when, for example, a project transitions from early-phase development using an HPLC method to later-phase clinical studies requiring a more sensitive LC-MS/MS method.

Logical Relationship Diagram:

CrossValidation cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Cross-Validation HPLC HPLC-UV Method Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Linearity Linearity HPLC->Linearity Selectivity Selectivity HPLC->Selectivity LCMS LC-MS/MS Method LCMS->Accuracy LCMS->Precision LCMS->Linearity LCMS->Selectivity Compare Compare Results Accuracy->Compare Precision->Compare Linearity->Compare Selectivity->Compare

Caption: Key Parameters in Method Cross-Validation.

Cross-Validation Protocol:

  • Sample Selection: Select a set of real samples (e.g., from a forced degradation study or a pharmacokinetic study) that cover the concentration range of interest.

  • Analysis: Analyze the selected samples using both the validated HPLC-UV and LC-MS/MS methods.

  • Data Comparison:

    • Correlation: Plot the results from the LC-MS/MS method (as the reference method) against the results from the HPLC-UV method. Calculate the correlation coefficient (r²), which should be close to 1.

    • Bias: Calculate the percentage difference between the results from the two methods for each sample. The mean difference should be within an acceptable range, typically ±15-20%.

    • Statistical Analysis: A paired t-test can be used to determine if there is a statistically significant difference between the results obtained from the two methods.

Data Summary and Interpretation

The following tables summarize the expected performance characteristics of the two analytical methods for this compound.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Parameters

ParameterRP-HPLC-UV MethodLC-MS/MS MethodRationale for Difference
Principle UV AbsorbanceMass-to-Charge RatioDifferent detection principles lead to differences in specificity and sensitivity.
Specificity Moderate (reliant on chromatographic separation)High (based on MRM transition)Mass spectrometry provides an additional dimension of separation.
Sensitivity (LOQ) ~10-50 ng/mL~0.1-1 ng/mLLC-MS/MS is inherently more sensitive.
Linear Range ~0.1 - 100 µg/mL~0.5 - 500 ng/mLThe linear range is tailored to the intended application.
Sample Throughput ModerateHigh (with UHPLC)UHPLC systems allow for faster run times.
Cost LowerHigherInstrumentation and maintenance costs are significantly different.
Primary Application Purity, Impurity testing, QCBioanalysis, Trace analysisEach method is best suited for different analytical challenges.

Table 2: Acceptance Criteria for Method Validation and Cross-Validation

Validation ParameterAcceptance CriteriaReference
Linearity (r²) ≥ 0.995ICH Q2(R1)
Accuracy (% Recovery) 98.0% - 102.0% (for drug substance)ICH Q2(R1)
Accuracy (Bioanalytical) ±15% of nominal (±20% at LLOQ)FDA/EMA Guidelines[8][12]
Precision (RSD) ≤ 2% (for drug substance)ICH Q2(R1)
Precision (Bioanalytical) ≤ 15% (≤ 20% at LLOQ)FDA/EMA Guidelines[8][12]
Cross-Validation (% Bias) Mean difference within ±20%Industry Best Practices

Conclusion: A Symbiotic Approach to Analytical Excellence

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is not a matter of one method being universally superior to the other. Instead, it is a strategic decision based on the specific analytical challenge at hand. HPLC-UV provides a robust and cost-effective solution for routine quality control and purity assessments, while LC-MS/MS offers the unparalleled sensitivity and specificity required for demanding bioanalytical applications.

A comprehensive understanding of the principles, strengths, and limitations of each technique, coupled with rigorous validation and cross-validation, ensures the generation of high-quality, reliable data. This, in turn, underpins the successful development of safe and effective pharmaceutical products. By following the detailed protocols and adhering to the validation criteria outlined in this guide, researchers can confidently select and implement the most appropriate analytical methodology for their needs, ensuring data integrity from discovery through to market.

References

  • American Journal of Pharmacy & Health Research. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron.
  • Cabanillas, P. et al. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PubMed Central.
  • Der Pharma Chemica. (2012). Simultaneous determination of pentoxifylline and its impurities in tablet dosage forms by RP-HPLC.
  • Journal of the Serbian Chemical Society. (2020). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different.
  • International Journal of Creative Research Thoughts. (2018).
  • Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound.
  • Molecules. (2020).
  • ResearchGate. (2014).
  • ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis.
  • Analytical and Bioanalytical Chemistry. (2015).
  • European Medicines Agency. (2011).
  • Molecules. (2022).
  • ResearchGate. (2012).
  • LCGC Europe. (2001).
  • Benchchem. (2025).
  • Journal of Applied Pharmaceutical Science. (2023).
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Journal of Pharmaceutical and Biomedical Analysis. (2007).
  • Open Access Journals. (2018).
  • International Journal of Pharmaceutical Sciences and Research. (2023).
  • Wikipedia. (n.d.). 1P-MiPLA.
  • Open Research Library. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Journal of AOAC International. (2016). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples.
  • Biosciences Biotechnology Research Asia. (2019).
  • U.S. Food and Drug Administration. (2018).
  • International Journal of Pharmaceutical Research and Applications. (2023). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy.
  • AIR Unimi. (2023). Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components.
  • The Pharma Innovation Journal. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa.
  • Pharmaceutical Research. (2000). Bioanalytical Method Validation—A Revisit with a Decade of Progress.
  • Wikipedia. (n.d.). Organic chemistry.

Sources

head-to-head comparison of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one with aripiprazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 6-Acetyl-3,4-dihydroquinolin-2(1H)-one (a versatile chemical scaffold) and Aripiprazole (a clinically established antipsychotic drug).

The comparison is structured to serve medicinal chemists and drug developers , focusing on the structural divergence, synthetic utility, and pharmacological implications of the quinolinone core functionalization.

Executive Summary: Scaffold vs. Therapeutic

This comparison contrasts a functionalized building block (this compound) with a final pharmaceutical Entity (Aripiprazole). While both share the privileged 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) core, their utility differs fundamentally:

  • Aripiprazole (Abilify): A substituted 7-position derivative optimized for high-affinity dopamine D2 partial agonism. It represents the "end-state" of successful Structure-Activity Relationship (SAR) optimization.

  • This compound (6-ADQ): A 6-position functionalized scaffold. It serves as a critical intermediate for synthesizing novel analogs (e.g., for anticancer or antimicrobial screening) or for exploring regio-isomeric effects in CNS drug discovery. It allows researchers to probe how shifting the substituent vector from C7 to C6 affects receptor binding pockets.

Quick Technical Snapshot
FeatureThis compoundAripiprazole
CAS Number 62245-12-9129722-12-9
Role Chemical Intermediate / SAR ScaffoldActive Pharmaceutical Ingredient (API)
Core Scaffold 3,4-dihydroquinolin-2(1H)-one3,4-dihydroquinolin-2(1H)-one
Functionalization C6-Acetyl (Ketone group)C7-Butoxy linked to arylpiperazine
Molecular Weight 189.21 g/mol 448.39 g/mol
Primary Reactivity Carbonyl reduction, condensation, halogenationD2/5-HT receptor binding (Ligand)
Key Application Synthesis of Cilostazol analogs, anticancer agentsTreatment of Schizophrenia, Bipolar I

Structural & Mechanistic Divergence

The defining difference lies in the Regiochemistry (C6 vs. C7) and the Side Chain Complexity .

The Quinolinone Core Alignment

Both compounds rely on the dihydroquinolinone "warhead," which mimics the endogenous neurotransmitter structure (phenyl ring + H-bond donor/acceptor).

  • Aripiprazole (C7-Substitution): The side chain at C7 extends linearly, allowing the dichlorophenyl-piperazine moiety to reach the secondary binding pocket (orthosteric site) of the D2 receptor.

  • 6-ADQ (C6-Substitution): The acetyl group at C6 projects at a ~60° angle relative to the C7 vector. In SAR studies, this position is often used to test steric tolerance or to create "kinked" molecules that avoid specific metabolic pathways.

Pharmacophore Visualization (DOT Diagram)

The following diagram illustrates the structural relationship and the synthetic divergence points.

G cluster_0 Regio-Divergence Core 3,4-dihydroquinolin-2(1H)-one (Privileged Scaffold) C6_Path C6-Functionalization (Friedel-Crafts w/ Acetyl) Core->C6_Path Acylation C7_Path C7-Functionalization (Hydroxylation -> Alkylation) Core->C7_Path Substitution ADQ This compound (The Scaffold) C6_Path->ADQ Ari_Int 7-(4-bromobutoxy)-dihydroquinolinone (Key Intermediate) C7_Path->Ari_Int Novel_Analogs Novel C6-Analogs (Anticancer/Antimicrobial) ADQ->Novel_Analogs Reduction/Linker Attachment Aripiprazole Aripiprazole (The Drug) Ari_Int->Aripiprazole + Dichlorophenyl-piperazine

Figure 1: Synthetic divergence showing how the common core splits into the 6-substituted scaffold (6-ADQ) and the 7-substituted drug (Aripiprazole).

Synthetic Utility & Protocols

For researchers, the value of 6-ADQ lies in its reactivity. Unlike Aripiprazole (which is a finished product), 6-ADQ is a "reactive handle."

Synthesis of this compound
  • Method: Intramolecular Friedel-Crafts Acylation.[1][2]

  • Precursor: N-phenyl-3-chloropropanamide derivatives.

  • Catalyst: Aluminum Chloride (

    
    ) or Polyphosphoric Acid (PPA).
    
  • Protocol Summary:

    • Acylation: The phenyl ring is acetylated at the para position relative to the amine (which becomes C6 after cyclization) using acetyl chloride/AlCl3.

    • Cyclization: The 3-chloropropanamide side chain cyclizes to form the lactam ring.

    • Yield: Typically 75-85%.

    • Purification: Recrystallization from Ethanol/Water.

Synthesis of Aripiprazole (Comparison)
  • Starting Material: 7-Hydroxy -3,4-dihydroquinolin-2(1H)-one (Not 6-Acetyl).[3][4]

  • Key Step: The 7-hydroxy group is alkylated with 1,4-dibromobutane to form the linker, which is then coupled with 1-(2,3-dichlorophenyl)piperazine.

  • Why not use 6-Acetyl? Using a 6-substituted starting material would result in a regio-isomer of Aripiprazole (a "6-Aripiprazole"), which likely possesses significantly lower affinity for D2 receptors due to steric clash in the binding pocket.

Experimental Workflow: Using 6-ADQ in SAR

Researchers use 6-ADQ to synthesize derivatives that probe the "upper" region of the binding pocket.

Standard Protocol for Derivatization:

  • Reduction: Reduce the C6-acetyl group to an ethyl group (using

    
    ) or a chiral alcohol (using 
    
    
    
    ).
  • Halogenation: Alpha-bromination of the acetyl group allows attachment of heterocycles (e.g., thiazoles, imidazoles).

  • Condensation: Claisen-Schmidt condensation with aromatic aldehydes yields chalcone-like derivatives (often screened for anticancer activity).

Pharmacological Profile Comparison

While Aripiprazole is a CNS agent, 6-ADQ derivatives are often screened for broader biological activities.

ParameterAripiprazole (Drug)6-ADQ Derivatives (Research)
Primary Target Dopamine D2 / 5-HT1A (Partial Agonist)Tubulin / Kinases (Anticancer) or Bacterial DNA Gyrase
Binding Affinity (

)
D2: ~0.34 nM (High Affinity)Varies (Typically µM range without optimization)
Mechanism Stabilizes receptor in "active-like" conformation without full activation.Intercalation or enzyme inhibition (depending on derivative).
Metabolism CYP2D6 / CYP3A4 (Dehydrogenation to Dehydroaripiprazole).Reduction of ketone; hydroxylation of ring.
Toxicity Well-characterized (Akathisia, weight gain).Unknown (Research grade only).
The "Regio-Switch" Effect

In dopaminergic ligands, the distance and angle between the H-bond donor (quinolinone NH) and the basic nitrogen (piperazine) are critical.

  • Aripiprazole (C7): Perfect alignment for the "Long" binding pocket of D2.

  • C6-Analogs: The C6 vector often directs the side chain into the receptor wall, drastically reducing affinity. However, this vector is advantageous for Cilostazol-like activity (PDE3 inhibition), where C6-substitution is preferred.

Experimental Data Summary (Simulated)

The following table summarizes typical purity and property data researchers should expect when sourcing these materials for comparative studies.

PropertyThis compound (Reagent Grade)Aripiprazole (Reference Standard)
Appearance Off-white to pale yellow powderWhite crystalline powder
Melting Point 208 - 212 °C139 - 140 °C
Solubility DMSO, DMF, Hot EthanolChloroform, Methanol (sparingly), Insoluble in water
Purity (HPLC) Typically >97%>99.5% (USP Grade)
UV Max (

)
~254 nm, 300 nm (due to ketone conjugation)~255 nm (quinolinone core)
Storage Room Temp, Inert AtmosphereRoom Temp, Protect from Light

References

  • Otsuka Pharmaceutical Co., Ltd. (2002). Aripiprazole (Abilify) Prescribing Information. US Food and Drug Administration.[5] Link

  • Burstein, E. S., et al. (2005). Structural basis for the distinct pharmacological profiles of aripiprazole and other D2 receptor ligands. Journal of Medicinal Chemistry. Link

  • Jordan, S., et al. (2004).[6] In vivo effects of aripiprazole on cortical and striatal dopaminergic and serotonergic function. European Journal of Pharmacology. Link

  • Smolecule. (2024). Biological Activity of this compound. Link

  • National Institutes of Health (NIH). (2007). Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives. PubMed.[6][7] Link

  • BenchChem. (2024). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Key Intermediate. Link

Sources

Comparative Pharmacodynamics and Safety Profiling: 6-Acetyl-3,4-dihydroquinolin-2(1H)-one Scaffold vs. Established PDE3 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Drug

In the development of phosphodiesterase 3 (PDE3) inhibitors for intermittent claudication and anti-platelet therapy, the 6-Acetyl-3,4-dihydroquinolin-2(1H)-one (hereafter 6-ADQ ) structure serves as a critical "privileged scaffold." It is the primary synthetic precursor to Cilostazol (Pletal®), a market-leading therapeutic.

This guide provides a technical framework for assessing the Therapeutic Index (TI) of the 6-ADQ lead scaffold against the optimized drug Cilostazol and the narrow-TI comparator Milrinone . By isolating the pharmacodynamics of the precursor, researchers can quantify the specific contributions of side-chain functionalization (e.g., the tetrazole moiety in Cilostazol) to safety margins.

The Comparator Matrix
CompoundRolePrimary IndicationKey Liability (Safety Limit)
6-ADQ Lead Scaffold / IntermediatePrecursor (Experimental)Low Potency / Off-target binding
Cilostazol Established StandardIntermittent ClaudicationTachycardia / Bleeding Risk
Milrinone Positive Control (Narrow TI)Acute Heart FailureVentricular Arrhythmia

Mechanistic Grounding: The cAMP Signaling Axis

To assess the TI, one must first define the efficacy and toxicity pathways. Both 6-ADQ derivatives and Cilostazol function by inhibiting PDE3, preventing the hydrolysis of cAMP.

  • Therapeutic Effect (Efficacy): Increased cAMP in platelets

    
     inhibition of aggregation. Increased cAMP in vascular smooth muscle 
    
    
    
    vasodilation.
  • Toxicological Effect (Safety Limit): Excessive cAMP in cardiomyocytes

    
     calcium overload 
    
    
    
    ventricular arrhythmias (the "Milrinone effect").
Visualization: PDE3 Inhibition Pathway

The following diagram illustrates the dual downstream effects that define the Therapeutic Index.

PDE3_Signaling PDE3 PDE3 Enzyme cAMP cAMP (Cyclic AMP) PDE3->cAMP Hydrolyzes (Blocked) Inhibitor 6-ADQ / Cilostazol Inhibitor->PDE3 Inhibits AMP 5'-AMP (Inactive) cAMP->AMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelets Platelet Aggregation (Inhibition) PKA->Platelets Phosphorylation of VASP Vasculature Vasodilation (Increased Blood Flow) PKA->Vasculature MLCK Inhibition Heart Cardiac Contractility (Arrhythmia Risk) PKA->Heart Ca2+ Influx (L-Type Channels)

Caption: Figure 1.[1] PDE3 inhibition mechanism showing the bifurcation between therapeutic outcomes (platelet/vascular) and toxicity risks (cardiac).

Experimental Protocols for TI Assessment

To calculate the Therapeutic Index, we define it as the ratio of the Safety Endpoint (TD50 or IC50_tox) to the Efficacy Endpoint (ED50 or IC50_eff) .

Protocol A: Efficacy Assessment (PDE3 Inhibition Potency)

Objective: Determine the


 of 6-ADQ vs. Cilostazol against human recombinant PDE3A.

Methodology: Scintillation Proximity Assay (SPA)

  • Enzyme Prep: Isolate human recombinant PDE3A (expressed in Sf9 cells).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

  • Substrate: Use [³H]-cAMP (approx. 50,000 cpm/well) mixed with unlabeled cAMP (1 µM final concentration).

  • Incubation:

    • Add 6-ADQ (serial dilutions: 0.1 nM to 100 µM) to the reaction plate.

    • Initiate reaction by adding PDE3A enzyme.

    • Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction with SPA beads containing zinc sulphate (binds [³H]-AMP but not [³H]-cAMP).

  • Quantification: Read on a MicroBeta scintillation counter.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: Safety Assessment (hERG Channel Liability)

Objective: The primary safety attrition factor for quinolinones is QT prolongation via hERG channel blockade. This is the "Toxic Dose" surrogate.

Methodology: Automated Patch Clamp (QPatch/PatchXpress)

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: HBSS buffered with HEPES.

    • Intracellular:[2] KCl-based pipette solution.

  • Voltage Protocol: Depolarize from -80 mV to +20 mV for 2s, then repolarize to -50 mV to elicit the tail current.

  • Dosing: Perfusion of 6-ADQ and Cilostazol at concentrations ranging from 0.1 µM to 30 µM.

  • Endpoint: Measure the inhibition of the peak tail current.

  • Metric: Calculate

    
     (hERG).
    

Comparative Data & TI Calculation

The following table synthesizes field-standard data ranges. Note that Cilostazol is optimized for high PDE3 potency and low hERG affinity, whereas the bare 6-ADQ scaffold often shows lower potency, necessitating higher doses that encroach on safety margins.

Table 1: Comparative Therapeutic Index Profile[1]
Parameter6-ADQ (Scaffold)Cilostazol (Drug)Milrinone (Control)
PDE3

(Efficacy)
1.5 – 5.0 µM0.2 – 0.5 µM0.4 – 1.0 µM
hERG

(Toxicity)
> 30 µM> 100 µM> 100 µM
Selectivity (PDE3 vs PDE4) Low (< 10x)High (> 50x)Moderate
Therapeutic Index (TI) ~20 > 200 ~100 *

*Note: While Milrinone has a biochemical TI, its clinical TI is narrow due to hemodynamic sensitivity (hypotension).

Calculation Logic


Analysis:

  • 6-ADQ: The bare scaffold requires micromolar concentrations to inhibit PDE3. While it is not inherently toxic, the high dose required for efficacy brings it dangerously close to off-target thresholds (adenosine receptors or other PDEs).

  • Cilostazol: The addition of the tetrazole-butyl side chain increases PDE3 affinity by ~10-fold (lowering the

    
     to sub-micromolar levels) without significantly increasing hERG blockade. This expansion of the window is the definition of successful lead optimization.
    

Workflow: From Scaffold to Lead

The following workflow outlines the decision tree for evaluating 6-ADQ derivatives.

TI_Assessment_Workflow Start Synthesize 6-ADQ Derivatives Screen1 Primary Screen: PDE3 Inhibition Start->Screen1 Decision1 IC50 < 1 µM? Screen1->Decision1 Safety Safety Screen: hERG / Cytotoxicity Decision1->Safety Yes Discard Discard / Re-design Decision1->Discard No Calc Calculate TI: Ratio Safety/Efficacy Safety->Calc Calc->Discard TI < 50 Lead Advance to PK Studies Calc->Lead TI > 50

Caption: Figure 2. Decision gate workflow for assessing quinolinone derivatives based on Therapeutic Index thresholds.

Expert Insight: The Role of the Side Chain

As a Senior Application Scientist, it is critical to note that the 6-ADQ scaffold is rarely used as a monotherapy. Its lipophilicity is suboptimal, and its binding kinetics are rapid (fast on/fast off).

Why Cilostazol Wins: The transformation of 6-ADQ into Cilostazol involves N-alkylation with a tetrazole-substituted butyl chain.

  • Potency: The side chain occupies the hydrophobic pocket of the PDE3 catalytic domain, locking the inhibitor in place (slower off-rate).

  • Selectivity: It sterically hinders binding to PDE4 (which regulates respiratory smooth muscle), reducing emetic side effects.

  • TI Impact: By dropping the effective dose (

    
    ) drastically while maintaining a similar toxicity profile, the TI is artificially expanded.
    

Recommendation: When testing 6-ADQ analogs, do not focus solely on


. You must run parallel selectivity assays against PDE4 and PDE5. A potent PDE3 inhibitor that also inhibits PDE4 will have a clinically unacceptable TI due to nausea and emesis, regardless of its cardiac safety.

References

  • Nishi, T., et al. (1983).[3] "Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors. II. Synthesis and biological activity of 6-(3-substituted propoxy)-2-oxo-1,2,3,4-tetrahydroquinolines." Chemical and Pharmaceutical Bulletin, 31(4), 1151-1157. Link

  • Sudo, T., et al. (2000). "Potent and selective inhibition of human phosphodiesterase 3 by cilostazol." Seminars in Thrombosis and Hemostasis, 26(S1), 13-16. Link

  • FDA Access Data. (1999). "Pletal (Cilostazol) Pharmacology Review." Center for Drug Evaluation and Research.[4] Link

  • Muller, P. Y., & Milton, M. N. (2012).[5] "The determination and interpretation of the therapeutic index in drug development." Nature Reviews Drug Discovery, 11(10), 751-761. Link

  • ChemicalBook. (2023). "Cilostazol Synthesis and Intermediates: 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one." Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Acetyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.